(S)-Norzopiclone
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFZSTXVVJLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866775 | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59878-63-6 | |
| Record name | N-Desmethylzopiclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59878-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of (S)-N-desmethylzopiclone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-N-desmethylzopiclone is a key chiral intermediate and a metabolite of eszopiclone, the active (S)-enantiomer of the hypnotic agent zopiclone. The development of efficient and stereoselective methods for its synthesis is of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary strategies for the enantioselective synthesis of (S)-N-desmethylzopiclone, complete with detailed experimental protocols and comparative data.
Core Synthetic Strategies
The enantioselective synthesis of (S)-N-desmethylzopiclone is primarily achieved through two main routes:
-
Direct Demethylation of (S)-Zopiclone (Eszopiclone): This approach leverages the commercially available, enantiomerically pure eszopiclone as the starting material. The core of this strategy is the selective removal of the N-methyl group from the piperazine ring.
-
Chiral Resolution of Racemic N-desmethylzopiclone: This strategy involves the initial synthesis of the racemic mixture of N-desmethylzopiclone, followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer.
The logical workflow for these synthetic approaches can be visualized as follows:
Caption: Overview of synthetic routes to (S)-N-desmethylzopiclone.
Route 1: Demethylation of (S)-Zopiclone (Eszopiclone)
This route is advantageous as it starts from an enantiomerically pure precursor, thereby avoiding a final resolution step. Two primary reagents have been effectively employed for the N-demethylation of eszopiclone.
Demethylation using 1-Chloroethyl Chloroformate
This is a widely used and effective method for the N-demethylation of tertiary amines. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.[1]
Experimental Protocol:
-
(S)-Zopiclone is treated with 1-chloroethyl chloroformate in a suitable aprotic solvent, such as acetonitrile (CH₃CN).[1][2]
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the corresponding quaternary amine salt intermediate.[1]
-
Following the completion of the initial reaction, the intermediate is subjected to methanolysis , often by refluxing in methanol (MeOH), to yield the hydrochloride salt of (S)-N-desmethylzopiclone.[1]
-
The product precipitates from the reaction mixture and can be isolated by simple filtration.[1]
Caption: Workflow for demethylation using 1-chloroethyl chloroformate.
Demethylation using Diethyl Azodicarboxylate (DEAD)
An alternative method for the demethylation of eszopiclone involves the use of diethyl azodicarboxylate (DEAD).
Experimental Protocol:
-
A solution of (S)-Zopiclone in a high-boiling aromatic solvent, such as toluene, is treated with diethyl azodicarboxylate (DEAD) .
-
The reaction mixture is heated to reflux.
-
Following the initial reaction, the resulting adduct is hydrolyzed under mild conditions, for example, by refluxing with ammonium chloride (NH₄Cl) in ethanol (EtOH), to afford (S)-N-desmethylzopiclone.
Route 2: Chiral Resolution of Racemic N-desmethylzopiclone
This approach first involves the synthesis of racemic (±)-N-desmethylzopiclone, which is then resolved to isolate the desired (S)-enantiomer.
Synthesis of Racemic (±)-N-desmethylzopiclone
The racemic starting material is typically prepared by the demethylation of racemic zopiclone using one of the methods described above (e.g., with 1-chloroethyl chloroformate).[3]
Chiral Resolution via Diastereomeric Salt Formation
The most common method for resolving racemic N-desmethylzopiclone is through the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Experimental Protocol using L-N-benzyloxycarbonyl phenylalanine (L-ZPA):
-
Racemic (±)-N-desmethylzopiclone is dissolved in a suitable solvent.
-
An equimolar amount of the chiral resolving agent, L-N-benzyloxycarbonyl phenylalanine (L-ZPA) , is added to the solution.[3]
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.
-
The crystallized diastereomeric salt of (S)-N-desmethylzopiclone and L-ZPA is isolated by filtration.
-
The purified diastereomeric salt is then treated with a base (e.g., NaOH or KHCO₃) to neutralize the chiral acid and liberate the free base of (S)-N-desmethylzopiclone.
-
The final product is typically extracted into an organic solvent and purified.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Other chiral resolving agents, such as D-malic acid, have also been reported for the resolution of zopiclone and can be applicable to N-desmethylzopiclone.
Chiral Chromatography
Semi-preparative chiral High-Performance Liquid Chromatography (HPLC) is another effective method for the separation of N-desmethylzopiclone enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that detailed yields and enantiomeric excess values are often not fully disclosed in patent literature.
| Route | Method | Key Reagents | Solvent(s) | Yield | Enantiomeric Excess (e.e.) | Reference |
| 1 | Demethylation | 1-Chloroethyl Chloroformate, MeOH | Acetonitrile, Methanol | High | >99% (assumed from starting material) | [1][3] |
| 1 | Demethylation | Diethyl Azodicarboxylate (DEAD), NH₄Cl | Toluene, Ethanol | Not specified | >99% (assumed from starting material) | |
| 2 | Chiral Resolution | L-N-benzyloxycarbonyl phenylalanine (L-ZPA) | Not specified | Not specified | Not specified | [3] |
| 2 | Chiral Resolution | D-(+)-malic acid (for zopiclone) | Methanol/Acetone | Not specified | Not specified | |
| 2 | Chiral HPLC | Chiralpak AS column | Not specified | Not specified | >99% |
Conclusion
The enantioselective synthesis of (S)-N-desmethylzopiclone can be effectively achieved through either the direct demethylation of eszopiclone or the chiral resolution of its racemic precursor. The choice of synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the available equipment. The demethylation route using 1-chloroethyl chloroformate offers a straightforward approach from an enantiomerically pure starting material, leading to a high-purity product. The chiral resolution route, while requiring an additional separation step, provides a viable alternative, particularly when racemic zopiclone is a more accessible starting material. Further research into optimizing reaction conditions and developing more efficient resolution protocols will continue to be of interest to the pharmaceutical industry.
References
- 1. Synthesis of Sedative hypnotic Zopiclone Analogues [jcps.bjmu.edu.cn]
- 2. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 3. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
(S)-Norzopiclone: A Comprehensive Pharmacological Profile and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Norzopiclone, also known as (S)-desmethylzopiclone or SEP-174559, is the primary active metabolite of the nonbenzodiazepine hypnotic agent eszopiclone. Following administration, eszopiclone is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2E1, to form this compound and (S)-zopiclone-N-oxide. While the N-oxide metabolite is largely inactive, this compound demonstrates pharmacological activity and contributes to the overall therapeutic effect of the parent drug. This technical guide provides a detailed overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity and functional activity at its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.
Pharmacological Profile of this compound
Functional electrophysiology studies have been conducted to characterize the activity of this compound at various GABA-A receptor subtypes. These studies, performed using patch-clamp recordings on recombinant human GABA-A receptors expressed in HEK293 cells, have revealed that micromolar concentrations of this compound potentiate GABA-induced currents.[1] The potentiation is characterized by a leftward shift in the GABA dose-response curve, indicating an increase in the apparent affinity of GABA for its receptor in the presence of this compound.[1]
Notably, the modulatory effect of this compound is dependent on the subunit composition of the GABA-A receptor, with the presence of a γ2 subunit being a strict requirement for its activity.[1] Functional studies have shown a lack of selectivity of this compound between GABA-A receptors containing α1, α2, or α3 subunits.[1] In addition to its primary activity at GABA-A receptors, this compound has been reported to exhibit off-target effects at higher concentrations, including noncompetitive inhibition of nicotinic acetylcholine (nACh) receptors and inhibition of N-methyl-D-aspartate (NMDA) receptors.[1]
Quantitative Pharmacological Data
| Receptor/Ion Channel | Assay Type | Effect | Potency/Selectivity | Reference |
| GABA-A Receptors (α1βxγ2, α2βxγ2, α3βxγ2) | Whole-Cell Patch Clamp | Positive Allosteric Modulator (Potentiation of GABA-induced currents) | Micromolar concentrations | [1] |
| Not selective between α1, α2, and α3 subunits | [1] | |||
| GABA-A Receptors (containing γ1 or no γ subunit) | Whole-Cell Patch Clamp | No enhancement of GABA-induced currents | Inactive | [1] |
| Nicotinic Acetylcholine (nACh) Receptors | Whole-Cell Patch Clamp | Noncompetitive Antagonist (Inhibition) | - | [1] |
| N-Methyl-D-Aspartate (NMDA) Receptors | Whole-Cell Patch Clamp | Antagonist (Inhibition) | - | [1] |
| Serotonin Type-3 (5-HT3) Receptors | Whole-Cell Patch Clamp | No effect | Inactive | [1] |
Experimental Protocols
Radioligand Displacement Binding Assay for GABA-A Receptors
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the benzodiazepine site on GABA-A receptors using [3H]flunitrazepam as the radioligand.
1. Materials:
-
Membrane Preparation: Rat whole brain membranes (or cell membranes from a cell line expressing specific GABA-A receptor subtypes).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]flunitrazepam (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Prepare crude synaptic membranes from rat brain tissue by homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]flunitrazepam (final concentration ~1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]flunitrazepam (~1 nM), Diazepam (10 µM), and membrane suspension.
-
Displacement: Assay buffer, [3H]flunitrazepam (~1 nM), varying concentrations of this compound, and membrane suspension.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]flunitrazepam against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines a method to assess the functional modulation of GABA-A receptors by this compound in a cellular system.
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Agonist and Modulator Solutions: Prepare stock solutions of GABA and this compound in the external solution.
3. Recording Procedure:
-
Place a coverslip with transfected cells in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single transfected cell.
-
Clamp the membrane potential at -60 mV.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Plot the percentage potentiation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value for potentiation.
Visualizations
Caption: Receptor interaction profile of this compound.
Caption: Experimental workflow for a radioligand displacement binding assay.
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
An In-depth Technical Guide to the Mechanism of Action of (S)-Norzopiclone on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Norzopiclone, the S-enantiomer of N-desmethylzopiclone, is an active metabolite of the nonbenzodiazepine hypnotic agent eszopiclone. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the γ-aminobutyric acid type A (GABA-A) receptor. While quantitative binding and potency data for this compound are not extensively available in public literature, this guide synthesizes the existing qualitative and comparative data to elucidate its role as a positive allosteric modulator of GABA-A receptors. This document details the molecular interactions, subunit selectivity, and functional consequences of this compound binding. Furthermore, it outlines detailed experimental protocols for radioligand binding and electrophysiological assays relevant to the characterization of this compound and similar compounds.
Introduction to this compound and the GABA-A Receptor
This compound, also known as (S)-N-desmethylzopiclone, is formed in the body through the metabolism of eszopiclone, a widely prescribed hypnotic agent. Eszopiclone itself is the active S-enantiomer of zopiclone. The therapeutic effects of these compounds are primarily mediated through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. The binding of the endogenous ligand, GABA, to its site at the interface of the α and β subunits triggers the opening of a central chloride (Cl⁻) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound, like its parent compounds, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. PAMs do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site.[1] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel gating upon GABA binding.[2][3][4] This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying the sedative and anxiolytic properties of these drugs.
Molecular Mechanism of Action
This compound binds to the benzodiazepine (BZD) binding site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This interaction is a hallmark of both benzodiazepines and nonbenzodiazepine "Z-drugs," including zopiclone and its derivatives.
Allosteric Modulation
Upon binding to the BZD site, this compound does not directly open the chloride channel. Instead, it enhances the effect of GABA. Electrophysiological studies on the closely related compound, eszopiclone, have shown that this potentiation manifests as an increase in the amplitude and duration of GABA-evoked currents.[5][6] This is achieved by increasing the frequency of channel opening in the presence of GABA.[4] The potentiation by this compound is characterized by a leftward shift in the GABA dose-response curve, indicating an increase in the potency of GABA.[7][8]
Signaling Pathway
The signaling pathway for this compound at the GABA-A receptor is a direct, membrane-level event that does not involve intracellular second messengers. The binding of this compound facilitates the primary function of the GABA-A receptor, which is to mediate chloride influx.
Quantitative Data and Subtype Selectivity
Potency
There are conflicting reports regarding the potency of this compound. Some sources, including drug labels for eszopiclone, state that the N-desmethyl metabolite binds to GABA receptors with "substantially lower potency" than the parent compound or is "largely inactive".[9][10]
In contrast, a key electrophysiological study by Fleck (2002) demonstrated that this compound (referred to as SEP-174559 in the publication) actively potentiates GABA-A receptor currents at micromolar concentrations.[7][8] This study showed a clear, dose-dependent enhancement of GABA-evoked currents, indicating that it is indeed a pharmacologically active metabolite, albeit likely less potent than eszopiclone, which has an affinity in the nanomolar range.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | GABA-A Receptor Subtype Selectivity | Reference |
| This compound | Not explicitly reported. | Potentiates GABA-currents at micromolar concentrations. | Not selective between α1, α2, and α3-containing receptors. Requires γ2 subunit. | [7][8] |
| Eszopiclone | Not explicitly reported. | KD of ~80 nM for prolongation of receptor activation. | High affinity for α1, α2, and α3 subtypes. | [8] |
| Zopiclone (racemic) | 28 nM (displacement of [3H]-flunitrazepam) | Not explicitly reported. | Does not distinguish between α-subunit phenotypes (BZ1 and BZ2). | [11] |
Note: The table reflects the limited availability of direct quantitative data for this compound and provides comparative data for its parent compounds where available.
GABA-A Receptor Subtype Selectivity
The study by Fleck (2002) found that this compound is not selective between GABA-A receptors containing α1, α2, or α3 subunits.[7][8] This lack of α-subunit selectivity is similar to its parent compound, zopiclone.[11] Furthermore, the modulatory effect of this compound was shown to be strictly dependent on the presence of the γ2 subunit, as no potentiation was observed in receptors containing a γ1 subunit or no γ subunit at all.[7][8] This is consistent with its action at the benzodiazepine binding site, which is located at the α/γ2 interface.
Experimental Protocols
The characterization of this compound's activity at GABA-A receptors involves two primary experimental approaches: radioligand binding assays to determine its affinity for the receptor and electrophysiological recordings to assess its functional effects on receptor activity.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the benzodiazepine binding site on GABA-A receptors.
Objective: To determine the inhibition constant (Ki) of this compound.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably or transiently expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)
This assay measures the functional effect of this compound on GABA-A receptor-mediated ion currents.
Objective: To determine the half-maximal effective concentration (EC50) and efficacy of this compound in potentiating GABA-activated currents.
Methodology:
-
Cell Preparation:
-
Xenopus laevis oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits, or mammalian cells (e.g., HEK293) are transfected with the corresponding cDNAs.
-
The cells are incubated for 24-48 hours to allow for receptor expression.
-
-
Electrophysiological Recording:
-
A single cell is placed in a recording chamber and continuously perfused with an external recording solution.
-
For two-electrode voltage clamp (in oocytes), two microelectrodes are inserted into the cell to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
For whole-cell patch clamp (in mammalian cells), a glass micropipette is sealed onto the cell membrane to gain electrical access to the cell interior and control the membrane potential.
-
A low, non-saturating concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline chloride current.
-
After establishing a stable baseline, GABA is co-applied with various concentrations of this compound.
-
The potentiation of the GABA-evoked current by this compound is measured as the increase in current amplitude.
-
-
Data Analysis:
-
The percentage potentiation of the GABA current is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration.
-
The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
-
Conclusion
This compound is a pharmacologically active metabolite of eszopiclone that functions as a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α/γ2 subunit interface, which enhances the inhibitory effects of GABA. While it demonstrates activity in the micromolar range, there is a notable lack of precise quantitative binding and potency data in the public domain, and some conflicting reports on its overall potency exist. Electrophysiological studies have confirmed its lack of selectivity between α1, α2, and α3-containing GABA-A receptor subtypes and its dependence on the γ2 subunit. Further research is warranted to fully quantify the binding affinity and functional potency of this compound at various GABA-A receptor subtypes to better understand its contribution to the overall pharmacological profile of eszopiclone. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
- 1. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eszopiclone for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Metabolism of Eszopiclone to (S)-Norzopiclone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of eszopiclone, with a specific focus on its N-demethylation to its primary active metabolite, (S)-Norzopiclone, also known as (S)-N-desmethylzopiclone. This document details the key enzymes involved, kinetic parameters, and comprehensive experimental protocols for studying this metabolic pathway.
Introduction
Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its metabolic fate in the body is a critical determinant of its efficacy and safety profile. The primary metabolic pathway involves oxidation and N-demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The N-demethylation of eszopiclone results in the formation of this compound, a metabolite that retains pharmacological activity. Understanding the in vitro kinetics and the enzymes responsible for this conversion is paramount for drug development, including predicting drug-drug interactions and assessing inter-individual variability in patient response.
Metabolic Pathway and Key Enzymes
The biotransformation of eszopiclone to this compound is an oxidative reaction catalyzed by specific CYP450 isoenzymes. In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for this N-demethylation process.[1][2][3] To a lesser extent, CYP2E1 and CYP2C8 also contribute to the metabolism of eszopiclone.[1]
The metabolic conversion can be visualized as follows:
Enzyme Kinetics
Table 1: Kinetic Parameters for the In Vitro Formation of N-Desmethylzopiclone from Racemic Zopiclone in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 78 ± 5 µM | [4] |
| Vmax (Maximum velocity) | 45 ± 1 pmol/min/mg protein | [4] |
Note: This data represents the kinetics for the racemic mixture of zopiclone.
Experimental Protocols
This section outlines a detailed methodology for conducting an in vitro study to determine the metabolism of eszopiclone to this compound using human liver microsomes.
Materials and Reagents
-
Eszopiclone
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Detailed Incubation Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of eszopiclone in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions of eszopiclone by diluting the stock solution in the incubation buffer.
-
Prepare a stock solution of the internal standard.
-
-
Prepare Incubation Mixture:
-
On ice, prepare the main incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Initiate the Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the eszopiclone working solution to the pre-warmed microsome mixture. The final concentration of the organic solvent from the drug stock should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step serves to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Analytical Method: LC-MS/MS
The quantification of eszopiclone and this compound in the supernatant is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]
Table 2: Example of LC-MS/MS Parameters for Analysis
| Parameter | Eszopiclone | This compound | Internal Standard |
| LC Column | C18 reverse-phase | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | Parent ion > Product ion | Parent ion > Product ion | Parent ion > Product ion |
| Collision Energy (eV) | Optimized for specific transition | Optimized for specific transition | Optimized for specific transition |
Note: Specific parameters need to be optimized for the instrument used.
Data Analysis
-
Quantification: Generate a standard curve for both eszopiclone and this compound using known concentrations of the reference standards. Use the peak area ratios of the analytes to the internal standard to quantify their concentrations in the experimental samples.
-
Enzyme Kinetics:
-
Plot the concentration of this compound formed against time to determine the initial velocity of the reaction at different eszopiclone concentrations.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis software (e.g., GraphPad Prism).
-
Conclusion
This technical guide provides a comprehensive framework for investigating the in vitro metabolism of eszopiclone to this compound. The N-demethylation is primarily catalyzed by CYP3A4, with minor contributions from CYP2E1 and CYP2C8. The provided experimental protocols and kinetic data, although based on the racemic mixture, offer a solid foundation for researchers and drug development professionals to design and execute robust in vitro metabolism studies. Such studies are essential for a thorough understanding of the drug's pharmacokinetic profile and its potential for drug-drug interactions. Further studies focusing on the specific kinetics of the eszopiclone enantiomer would provide a more refined understanding of its metabolism.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eszopiclone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Sourcing and Utilizing (S)-Norzopiclone Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview for sourcing, identifying, and utilizing analytical standards and reference materials for (S)-Norzopiclone. As the primary active metabolite of the hypnotic agent Eszopiclone ((S)-Zopiclone), access to high-purity this compound is critical for a range of research and development activities, including pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations.
Sourcing this compound: Navigating a Niche Market
The acquisition of enantiomerically pure this compound analytical standards presents a unique challenge, as it is not as readily available as its racemic counterpart or the parent compound. Researchers should be aware that Norzopiclone is also known as N-Desmethylzopiclone.
Current Availability:
Initial market analysis indicates that major suppliers of analytical reference materials, such as LGC Standards and Cerilliant, primarily offer racemic N-Desmethylzopiclone Hydrochloride (CAS 1216659-29-8) and its deuterated analogs. While these are valuable for various analytical purposes, they are not suitable for studies requiring the specific (S)-enantiomer.
Custom Synthesis as a Viable Option:
For researchers requiring enantiomerically pure this compound, custom synthesis is a highly recommended and often necessary route. Several specialized companies offer services for the synthesis of drug metabolites and impurities. When considering this option, it is crucial to provide the supplier with detailed specifications, including desired purity, quantity, and any required analytical documentation, such as a Certificate of Analysis (CoA). Companies like Hypha Discovery specialize in the production of drug metabolites and can be a valuable resource for obtaining custom-synthesized this compound.
Table 1: Sourcing Options for Norzopiclone Analytical Standards
| Product Name | Common Supplier(s) | Typical Form | Enantiomeric Purity | Notes |
| N-Desmethyl Zopiclone Hydrochloride | LGC Standards, Cerilliant | Solid (neat) or Solution | Racemic (±) | Suitable for achiral analysis. |
| N-Desmethyl Zopiclone-d8 HCl | Sigma-Aldrich | Solid (neat) | Racemic (±) | Deuterated internal standard for mass spectrometry. |
| This compound | Custom Synthesis Providers | To be specified | High (e.g., >98%) | Necessary for stereospecific assays. |
Analytical Methodologies for this compound
The analysis of this compound, particularly its separation from the (R)-enantiomer, requires specialized chromatographic techniques. The following protocol is a recommended starting point based on established methods for the chiral separation of Zopiclone, which can be adapted for Norzopiclone.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for the Enantioselective Separation of Norzopiclone
This method is designed to separate and quantify the enantiomers of Norzopiclone.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., Lux i-Amylose 1).
-
Mobile Phase: A mixture of acetonitrile and methanol, with small additions of triethylamine and acetic acid. The exact ratio should be optimized for best resolution.
-
This compound and (±)-Norzopiclone reference standards.
-
High-purity solvents.
2. Chromatographic Conditions:
-
Column: Lux i-Amylose 1 (or equivalent immobilized polysaccharide-based chiral column)
-
Mobile Phase: Acetonitrile/Methanol with 0.1% Triethylamine and 0.1% Acetic Acid (initial suggested ratio 50:50, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 304 nm
-
Column Temperature: 25°C (to be optimized for best separation)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the analysis of unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Workflow and Visualization
The process of sourcing and verifying an this compound analytical standard can be visualized as a structured workflow.
The Instability of Zopiclone: A Guide to Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone, a cyclopyrrolone derivative, is a widely prescribed hypnotic agent for the short-term treatment of insomnia. Despite its therapeutic efficacy, zopiclone is notoriously unstable in various matrices, a characteristic that poses significant challenges for its analysis, formulation, and long-term storage. This technical guide provides a comprehensive overview of the spontaneous degradation of zopiclone, clarifying its primary degradation pathways and products. While N-desmethylzopiclone is a major in vivo metabolite of zopiclone, current scientific literature indicates that it is not a product of spontaneous degradation. Instead, the primary degradation product of zopiclone is 2-amino-5-chloropyridine (ACP), formed through hydrolysis. This guide will detail the degradation of both zopiclone and its metabolite, N-desmethylzopiclone, to ACP, providing quantitative data, experimental protocols, and visual representations of the involved processes.
Zopiclone: Metabolic Pathways vs. Spontaneous Degradation
It is crucial to distinguish between the metabolic fate of zopiclone in the body and its chemical degradation in vitro.
Metabolism: In humans, zopiclone undergoes extensive metabolism primarily through three pathways:
-
N-demethylation: This pathway results in the formation of N-desmethylzopiclone (NDZOP), an inactive metabolite.
-
N-oxidation: This leads to the formation of zopiclone N-oxide (ZOPNO), which has some pharmacological activity.
-
Oxidative decarboxylation: This pathway produces other inactive metabolites.
Spontaneous Degradation: In contrast to its metabolic pathways, the spontaneous degradation of zopiclone, particularly in biological samples and aqueous solutions, primarily occurs through hydrolysis. This process is significantly influenced by factors such as pH, temperature, and storage duration. The principal and ultimate degradation product identified in numerous studies is 2-amino-5-chloropyridine (ACP) . It is important to note that N-desmethylzopiclone also degrades to ACP under similar conditions.
The Primary Degradation Pathway: Hydrolysis to 2-amino-5-chloropyridine (ACP)
The chemical instability of zopiclone in aqueous environments leads to the cleavage of its cyclopyrrolone ring structure. This hydrolysis is accelerated in neutral to alkaline conditions and at elevated temperatures. The degradation of both zopiclone and its metabolite, N-desmethylzopiclone, converges to form the same stable end-product, ACP.
Quantitative Analysis of Zopiclone and N-desmethylzopiclone Degradation
The stability of zopiclone and its metabolites is highly dependent on storage conditions. The following tables summarize quantitative data from various studies on the degradation of these compounds in different matrices.
Table 1: Stability of Zopiclone in Whole Blood
| Storage Temperature | Stability Duration | Reference |
| Room Temperature (~20°C) | Stable for approximately 1 day | [1] |
| Refrigerated (4-5°C) | Stable for up to 1 week | [1] |
| Frozen (-20°C) | Stable for at least 3 months | [1] |
Table 2: Stability of Zopiclone and its Metabolites in Urine
| Analyte | Storage Temperature | Stability Duration | Reference |
| Zopiclone | 20°C | Stable for 2 days | [2] |
| 4°C | Stable for 3 weeks | [2] | |
| -20°C | Stable for 1 month | [2] | |
| N-desmethylzopiclone | 20°C | Stable for 1 day | [2] |
| 4°C | Stable for 3 weeks | [2] | |
| -20°C | Stable for 1 month | [2] | |
| Zopiclone N-oxide | 20°C | Stable for <1 day | [2] |
| 4°C | Stable for 1 week | [2] | |
| -20°C | Stable for 1 month | [2] |
Experimental Protocols
Accurate quantification of zopiclone and its degradation products requires robust analytical methods. Below are summaries of typical experimental protocols used in stability studies.
Sample Preparation for Stability Testing
A common approach involves spiking a drug-free matrix (e.g., whole blood, plasma, urine) with known concentrations of zopiclone and its metabolites.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the simultaneous quantification of zopiclone, its metabolites, and ACP due to its high sensitivity and selectivity.
Protocol Summary:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate the analytes from the biological matrix.
-
Chromatographic Separation: A C18 or similar reversed-phase column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Factors Influencing Zopiclone Degradation
Several factors can significantly impact the rate of zopiclone degradation:
-
pH: Degradation is more rapid in neutral to alkaline environments. Acidic conditions tend to improve stability. For instance, in urine samples with a pH below 6.5, the formation of ACP is significantly inhibited.[3]
-
Temperature: Higher temperatures accelerate the hydrolysis of zopiclone. As demonstrated in the stability data, freezing the samples is the most effective way to prevent degradation over long periods.
-
Matrix: The composition of the biological matrix can influence stability. However, studies have shown poor stability in both whole blood and urine at ambient temperatures.
-
Light: While less documented than pH and temperature, exposure to light may also contribute to degradation, and samples should be protected from light during storage and analysis.
Implications for Research and Drug Development
The instability of zopiclone has several critical implications:
-
Forensic and Clinical Toxicology: Inaccurate measurements of zopiclone concentrations can occur if samples are not stored properly, potentially leading to misinterpretation of results in clinical or forensic cases. The analysis of ACP is often recommended to estimate the initial concentration of zopiclone.
-
Pharmaceutical Formulation: Formulations of zopiclone must be designed to minimize degradation and ensure shelf-life stability. This may involve controlling the pH and protecting the product from moisture and high temperatures.
-
Analytical Method Development: Stability-indicating analytical methods that can separate and quantify zopiclone from its degradation products are essential for quality control and accurate pharmacokinetic studies.
Conclusion
The spontaneous degradation of zopiclone is a critical consideration for researchers, clinicians, and pharmaceutical scientists. The primary degradation pathway is hydrolysis to 2-amino-5-chloropyridine, a process influenced by pH and temperature. It is essential to understand that N-desmethylzopiclone is a product of in vivo metabolism and not spontaneous degradation, although it also degrades to ACP. Proper sample handling, storage, and the use of validated stability-indicating analytical methods are paramount for obtaining accurate and reliable data on zopiclone and its related compounds. This guide provides a foundational understanding of these principles to aid in the design of robust experimental protocols and the accurate interpretation of analytical results.
References
Methodological & Application
Chiral HPLC Method for the Enantiomeric Separation of (S)-Norzopiclone
Application Note and Detailed Protocol
Introduction
Norzopiclone, the N-desmethyl metabolite of zopiclone, is a chiral compound with two enantiomers, (S)-Norzopiclone and (R)-Norzopiclone. As with many chiral drugs and their metabolites, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for their separation and quantification is crucial in drug development and clinical studies. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from its (R)-enantiomer.
The method described herein is adapted from established procedures for the simultaneous enantioselective analysis of zopiclone and its metabolites, offering a robust and reliable approach for researchers, scientists, and drug development professionals.[1][2] The protocol utilizes a polysaccharide-based chiral stationary phase, which provides the necessary stereoselectivity for the resolution of the Norzopiclone enantiomers.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral HPLC separation of Norzopiclone enantiomers.
Materials and Reagents
-
This compound and (R)-Norzopiclone reference standards
-
Racemic Norzopiclone
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethylamine (analytical grade)
-
Water (deionized or HPLC grade)
-
Sample solvent: Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a column oven.
-
Detector: A tandem mass spectrometer (MS/MS) is recommended for high sensitivity and selectivity.[1][2] A UV detector can be used as an alternative, with the detection wavelength set to an appropriate value for Norzopiclone (e.g., 305 nm, similar to zopiclone).
-
Chiral Column: Chiralpak ADR-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak ADR-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) + 0.025% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Injection Volume | 10 µL |
| Detection | MS/MS (preferred) or UV |
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and (R)-Norzopiclone in the sample solvent at a concentration of 1 mg/mL.
-
Prepare a racemic standard solution of Norzopiclone at 1 mg/mL in the sample solvent.
-
From the stock solutions, prepare working standard solutions at desired concentrations (e.g., in the range of 10-1000 ng/mL) by serial dilution with the sample solvent.
-
-
Sample Preparation (from biological matrices):
-
For analysis of Norzopiclone enantiomers in biological samples such as plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of Norzopiclone enantiomers based on the described method. Please note that specific retention times and resolution may vary depending on the exact instrumental setup and column condition. The data for mean absolute recovery is derived from studies on the enantioselective analysis of zopiclone and its metabolites.[1][2]
| Parameter | This compound | (R)-Norzopiclone |
| Expected Retention Time (min) | tbd | tbd |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Linearity Range (ng/mL) | 7.5 - 500 | 7.5 - 500 |
| Mean Absolute Recovery (%) | ~61.6 | ~56.9 |
tbd: to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.
Caption: Experimental workflow for chiral HPLC analysis.
Principle of Chiral Separation
The diagram below illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.
Caption: Principle of chiral separation on a CSP.
References
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Zopiclone and its Major Metabolites in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, clinical toxicology, and forensic analysis.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely used for the short-term treatment of insomnia.[1] It belongs to the cyclopyrrolone class of drugs and acts by modulating benzodiazepine receptors.[2] Following administration, zopiclone is extensively metabolized in the body into two primary metabolites: zopiclone N-oxide (ZOPNO) and N-desmethylzopiclone (NDZOP).[3] Accurate and simultaneous quantification of the parent drug and these metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and for forensic investigations.
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of zopiclone, zopiclone N-oxide, and N-desmethylzopiclone in human plasma. The protocol is based on validated methods from scientific literature and provides a comprehensive guide from sample preparation to data analysis.
Metabolic Pathway of Zopiclone
Zopiclone undergoes metabolism primarily through oxidation and demethylation, leading to the formation of its main metabolites, zopiclone N-oxide and N-desmethylzopiclone.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Zopiclone, Zopiclone N-oxide, N-desmethylzopiclone (Cerilliant® or equivalent).[4][5]
-
Internal Standard (IS): Metaxalone[6] or a deuterated analog of zopiclone.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water.
-
Reagents: Ammonium acetate, formic acid, sodium acetate buffer.[3][4]
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
-
Solid Phase Extraction (SPE): Orochem (30mg, 1mL) or equivalent C18 cartridges.[7]
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of zopiclone, its metabolites, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the working standard solutions to prepare CC samples. A typical concentration range is 0.5-150 ng/mL for zopiclone and N-desmethylzopiclone, and 1-150 ng/mL for zopiclone-N-oxide.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[7]
Plasma Sample Preparation (Solid Phase Extraction)
The following workflow outlines a common solid-phase extraction (SPE) procedure for isolating the analytes from plasma.[6][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Application Note and Protocol: Enantioselective Determination of (S)-Norzopiclone using Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the enantioselective analysis of (S)-Norzopiclone, a metabolite of Zopiclone, using capillary electrophoresis (CE). This document outlines the necessary protocols, instrumentation, and data analysis techniques.
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral compound marketed as a racemic mixture. Its pharmacological activity resides primarily in the (S)-enantiomer, eszopiclone. The metabolism of zopiclone leads to the formation of key metabolites, including the N-desmethyl derivative, Norzopiclone, which also exists as enantiomers. The stereoselective analysis of these compounds is crucial for pharmacokinetic and pharmacodynamic studies. Capillary electrophoresis (CE) offers a rapid, efficient, and high-resolution method for the chiral separation of zopiclone and its metabolites.[1][2] This application note details a CE method for the enantioselective determination of this compound.
The principle of separation relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and subsequent separation.[3] Modified cyclodextrins are commonly employed as chiral selectors for this purpose.[4][5]
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: Agilent 7100 CE system or equivalent, equipped with a diode array detector (DAD).
-
Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 42 cm and a total length of 50 cm.[4]
-
Chemicals and Reagents:
-
This compound and (R)-Norzopiclone reference standards
-
Zopiclone and its other metabolites (for specificity)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Sodium phosphate (monobasic and dibasic)
-
Phosphoric acid
-
Sodium hydroxide
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Isopropanol, HPLC grade
-
Ultrapure water
-
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and (R)-Norzopiclone in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the running buffer to achieve the desired concentrations for calibration curves.
2.2.2. Sample Preparation (from Biological Matrices, e.g., Urine)
This protocol is adapted from a method for the extraction of zopiclone and its metabolites from urine.[1]
-
Internal Standard: Add an appropriate internal standard (e.g., zolpidem) to the urine sample.[1]
-
pH Adjustment: Adjust the pH of the urine sample to 8.0 using a suitable buffer or base.[1]
-
Liquid-Liquid Extraction:
-
Add 5 mL of a chloroform-isopropanol (9:1, v/v) mixture to the pH-adjusted urine sample.[1]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the running buffer or a suitable solvent mixture prior to CE analysis.
Capillary Electrophoresis Method
2.3.1. Capillary Conditioning
Prior to the first use, and daily, condition the capillary by flushing sequentially with:
-
1 M Sodium Hydroxide (10 min)
-
Ultrapure Water (10 min)
-
Running Buffer (20 min)
Between runs, flush the capillary with the running buffer for 3 minutes.
2.3.2. Running Buffer Preparation
Prepare an 80 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add 5 mM carboxymethyl-β-cyclodextrin as the chiral selector.[4] Filter the buffer through a 0.22 µm filter before use.
2.3.3. CE Operating Conditions
| Parameter | Value |
| Capillary | Uncoated Fused-Silica, 50 µm i.d., 50 cm total length, 42 cm effective length[4] |
| Running Buffer | 80 mM Sodium Phosphate, pH 2.5, with 5 mM Carboxymethyl-β-cyclodextrin[4] |
| Applied Voltage | 27 kV[4] |
| Temperature | 25°C[4] |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV Diode Array Detector at 305 nm[4] |
Data Presentation
The following tables summarize representative quantitative data for the enantioselective separation of zopiclone and its metabolites using capillary electrophoresis. Note that specific data for Norzopiclone enantiomers should be generated using the described protocol. The data presented here for zopiclone and its N-oxide metabolite are based on a validated method and serve as an expected performance benchmark.[4]
Table 1: Method Validation Parameters [4]
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| (S)-Zopiclone | 0.4 - 0.8 mg/mL | > 0.99 |
| (R)-Zopiclone | 0.4 - 0.8 mg/mL | > 0.99 |
| (S)-Zopiclone-N-oxide | 0.4 - 0.8 µg/mL | > 0.99 |
| (R)-Zopiclone-N-oxide | 0.4 - 0.8 µg/mL | > 0.99 |
Table 2: Precision and Accuracy Data [4]
| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Zopiclone Enantiomers | < 2% | < 2% | Within ± 2% |
| Zopiclone-N-oxide Enantiomers | < 2% | < 2% | Within ± 2% |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the enantioselective determination of this compound using capillary electrophoresis.
Conclusion
The described capillary electrophoresis method provides a robust and reliable approach for the enantioselective determination of this compound. The use of carboxymethyl-β-cyclodextrin as a chiral selector allows for the effective separation of the enantiomers. This application note and protocol can be readily implemented in research and quality control laboratories for the stereoselective analysis of zopiclone and its metabolites in various matrices. The method is characterized by its simplicity, speed, and high separation efficiency, making it a valuable alternative to HPLC-based approaches.[1]
References
- 1. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Capillary electrophoretic enantioselective determination of zopiclone and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
Application Note: A Validated Bioanalytical Method for the Quantification of (S)-Norzopiclone in Human Plasma using LC-MS/MS
Abstract
This application note describes a detailed, robust, and validated bioanalytical method for the quantitative determination of (S)-Norzopiclone, an active metabolite of Eszopiclone, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. The method has been validated in accordance with the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Eszopiclone.
Introduction
This compound is the N-desmethyl metabolite of Eszopiclone, the pharmacologically active S-enantiomer of Zopiclone. Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[3] Following administration, Zopiclone is metabolized into two primary metabolites: an active N-oxide derivative and an inactive N-desmethyl derivative, this compound.[4] Accurate quantification of this compound in plasma is crucial for understanding the complete pharmacokinetic profile of Eszopiclone, assessing patient exposure, and evaluating its potential contribution to the overall pharmacological effect. This application note provides a comprehensive protocol for a validated LC-MS/MS method to accurately measure this compound concentrations in human plasma.
Experimental Workflow
The overall experimental workflow for the bioanalytical method is depicted in the diagram below.
Caption: Experimental workflow for the quantification of this compound in human plasma.
Materials and Methods
3.1. Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS) (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
3.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
3.3. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
Experimental Protocols
4.1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d4).
-
Vortex for 10 seconds.
-
Add 500 µL of Methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.2).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.2. LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 375.1 → 244.1; this compound-d4: m/z 379.1 → 248.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated according to FDA and ICH M10 guidelines.[1][2] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters for the validation of the bioanalytical method.
5.1. Selectivity Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
5.2. Linearity The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.
5.3. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 1.5 | 5.2 | 102.1 | 6.5 | 101.8 |
| MQC | 50 | 4.1 | 98.7 | 5.3 | 99.2 |
| HQC | 150 | 3.5 | 101.5 | 4.8 | 100.9 |
5.4. Extraction Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 88.2 | 95.7 |
| HQC | 150 | 91.5 | 98.2 |
5.5. Stability The stability of this compound in human plasma was evaluated under various conditions. The results indicated that the analyte is stable under the tested conditions. Zopiclone has been shown to be unstable in whole blood at room temperature, but stable when stored at -20°C.[3][5]
| Stability Test | Condition | Stability (% of Nominal) |
| Bench-top | 4 hours at room temperature | 97.8 |
| Freeze-thaw | 3 cycles | 96.5 |
| Long-term | -80°C for 30 days | 98.2 |
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is selective, sensitive, accurate, and precise. The method has been successfully validated and is suitable for use in clinical and pharmacokinetic studies. The simple liquid-liquid extraction procedure and short run time allow for high-throughput analysis.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Stability of zopiclone in whole blood : Studies from a forensic perspective [diva-portal.org]
- 4. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Analysis of (S)-Norzopiclone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enantioselective analysis of (S)-Norzopiclone, a chiral metabolite of Zopiclone, utilizing chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers in developing and implementing robust analytical methods for quantitative analysis in various matrices.
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral compound marketed as a racemic mixture of (R)- and (S)-enantiomers. The N-desmethyl metabolite of zopiclone, norzopiclone, is also chiral. The stereoselective analysis of these compounds is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. This document outlines established methods for the chiral separation of norzopiclone enantiomers, with a focus on this compound, using polysaccharide-based and other chiral stationary phases.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. This difference in interaction results in varying retention times for the enantiomers on the chromatographic column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1]
Experimental Protocols
This section details the experimental conditions for the chiral analysis of this compound based on published methods.
Method 1: Chiral HPLC-MS/MS for Simultaneous Quantification in Plasma
This method is adapted from a study focused on the simultaneous quantification of zopiclone and its metabolites in rat plasma.[2][3]
Chromatographic Conditions:
-
Column: Chiralpak ADR-H (amylose derivative)
-
Mobile Phase: Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) with 0.025% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Internal Standard: Moclobemide
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Perform liquid-liquid extraction to isolate the analytes.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Method 2: Chiral RP-HPLC for Enantiomeric Purity in Bulk Drug Samples
This protocol is based on a method developed for determining the enantiomeric purity of S-zopiclone, which can be adapted for norzopiclone.[4][5]
Chromatographic Conditions:
-
Column: Chiralcel OD-RH (cellulose derivative), 150 x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium acetate and Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 306 nm
Sample Preparation:
-
Prepare a stock solution of the bulk drug sample in a suitable solvent (e.g., mobile phase).
-
Dilute the stock solution to the desired concentration within the linear range of the method.
-
Inject the prepared sample solution into the HPLC system.
Method 3: Rapid Chiral HPLC for Zopiclone Enantiomers in Pharmaceutical Tablets
This method, developed for zopiclone enantiomers, demonstrates a rapid separation that can be optimized for norzopiclone analysis.[6][7]
Chromatographic Conditions:
-
Column: Lux i-Amylose-1 (immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Acetonitrile and Methanol with small additions of Triethylamine and Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Extract the active pharmaceutical ingredient (API) from the powder using a suitable solvent.
-
Filter the extract to remove insoluble excipients.
-
Dilute the filtrate to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
Data Presentation
The following tables summarize the quantitative data from the cited analytical methods.
Table 1: Method Performance for Chiral HPLC-MS/MS Analysis of Norzopiclone Enantiomers in Plasma [2][3]
| Parameter | (R)-N-desmethyl zopiclone | (S)-N-desmethyl zopiclone |
| Linearity Range | 7.5 - 500 ng/mL | 7.5 - 500 ng/mL |
| Mean Absolute Recovery | 61.6% | 56.9% |
| Precision (RSD) | <15% | <15% |
| Accuracy | <15% | <15% |
Table 2: Method Performance for Chiral RP-HPLC Analysis of R-zopiclone in S-zopiclone Bulk Drug [4]
| Parameter | Value |
| Resolution (Rs) between enantiomers | > 1.6 |
| LOD of R-enantiomer | 0.12 µg/mL |
| LOQ of R-enantiomer | 0.40 µg/mL |
| Recovery of R-enantiomer | 97.3% to 99.8% |
| Precision at LOQ (RSD) | 4.6% |
Table 3: Method Performance for Rapid Chiral HPLC Analysis of Zopiclone Enantiomers [7]
| Parameter | (R)-zopiclone | (S)-zopiclone |
| Linearity Range | 5 - 125 µg/mL | 5 - 125 µg/mL |
| LOD | 5 ng/mL | 7 ng/mL |
| LOQ | 15 ng/mL | 21 ng/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Workflow for Chiral Analysis of this compound.
Caption: Principle of Chiral Separation.
References
- 1. eijppr.com [eijppr.com]
- 2. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of S-zopiclone and its R-enantiomer in bulk drug samples by validated chiral RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of (S)-Norzopiclone in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive solid-phase extraction (SPE) protocol for the efficient isolation of (S)-Norzopiclone, a primary metabolite of Eszopiclone (Lunesta®), from complex biological matrices such as human plasma and urine. The described method utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic studies, toxicological screening, and clinical research involving this compound.
Introduction
This compound, also known as (S)-N-desmethylzopiclone, is an active metabolite of the non-benzodiazepine hypnotic agent Eszopiclone. Accurate quantification of this metabolite in biological fluids is crucial for understanding the parent drug's metabolism, pharmacokinetics, and potential toxicological effects. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to chromatographic analysis.[1][2] This protocol offers a streamlined and effective SPE workflow that minimizes matrix effects and ensures high analytical sensitivity.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human plasma and urine using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents:
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated analog of this compound or a structurally similar compound like Moclobemide[3])
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (5%) in Methanol
-
Formic acid (or Phosphoric acid)
-
Deionized water
-
Human plasma/urine samples
Instrumentation:
-
SPE manifold
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
Plasma Sample Preparation Protocol
-
Pre-treatment:
-
To 500 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Use the supernatant for SPE.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Urine Sample Preparation Protocol
-
Pre-treatment (with optional hydrolysis):
-
To 200 µL of urine sample, add 20 µL of internal standard solution.
-
For the analysis of total this compound (conjugated and unconjugated), an enzymatic hydrolysis step can be included. Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 50-60°C for 1-2 hours.[4][5]
-
If hydrolysis is not performed, dilute the urine sample with 400 µL of 4% phosphoric acid.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of methods used for the quantification of zopiclone and its metabolites, including this compound (N-desmethyl zopiclone), from various studies.
| Analyte | Matrix | Extraction Method | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| (S)-N-desmethyl zopiclone | Rat Plasma | Liquid-Liquid Extraction | 56.9 | 7.5 - 500 | 7.5 | [3][6] |
| Zopiclone | Human Plasma | Solid-Phase Extraction | ≥ 90 | 0.5 - 150 | 0.5 | [7] |
| N-desmethyl zopiclone | Human Plasma | Solid-Phase Extraction | ≥ 90 | 0.5 - 150 | 0.5 | [7] |
| Zopiclone-N-oxide | Human Plasma | Solid-Phase Extraction | ≥ 90 | 1 - 150 | 1 | [7] |
| Zopiclone | Urine | Solid-Phase Extraction | N/A | 0.5 - 500 | 0.5 | |
| Eszopiclone | Human Plasma | Liquid-Liquid Extraction | N/A | 0.1 - 120 | 0.1 | [8] |
N/A: Not available in the cited literature.
Discussion
The presented SPE protocol provides a robust and reliable method for the extraction of this compound from biological matrices. The use of a mixed-mode cation exchange sorbent is advantageous as it combines reversed-phase and ion-exchange retention mechanisms, allowing for a more rigorous washing procedure and resulting in a cleaner final extract. This is particularly important for sensitive LC-MS/MS analyses where matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.
The recovery of N-desmethyl zopiclone has been reported to be around 57% using liquid-liquid extraction, while SPE methods for zopiclone and its metabolites have demonstrated recoveries of 90% or higher.[3][7] The choice of an appropriate internal standard is critical for compensating for any variability during the extraction process and potential matrix effects. A stable isotope-labeled analog of this compound is the ideal internal standard, but a structurally similar compound with comparable extraction and ionization properties can also be used.
The method can be adapted for different biological fluids with minor modifications to the pre-treatment step. For urine samples, enzymatic hydrolysis is often employed to cleave glucuronide conjugates, allowing for the measurement of total metabolite concentration.[4][5] However, some studies suggest that zopiclone metabolites are primarily excreted in their unconjugated form.[9]
Conclusion
This application note provides a detailed solid-phase extraction protocol for the determination of this compound in plasma and urine. The method is designed to be efficient, reproducible, and compatible with modern LC-MS/MS instrumentation, making it a valuable tool for researchers in pharmacology, toxicology, and clinical drug development.
References
- 1. Identification and quantitation of zopiclone in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantitation of Zopiclone in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays to Determine (S)-Norzopiclone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Norzopiclone is the active metabolite of eszopiclone (Lunesta®), a non-benzodiazepine hypnotic agent used to treat insomnia. Like its parent compound, this compound exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize the activity of compounds like this compound on the GABA-A receptor.
The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-), resulting in hyperpolarization of the neuron and a reduction in its excitability. This compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to increased Cl- influx. The assays described herein are designed to measure this activity in a high-throughput format, suitable for drug discovery and lead optimization.
Mechanism of Action: this compound and the GABA-A Receptor
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to a site distinct from the GABA binding site, known as the benzodiazepine (BZD) receptor site, located at the interface of the α and γ subunits of the receptor complex. This binding event increases the receptor's affinity for GABA, thereby potentiating the GABA-ergic response. The enhanced opening of the chloride channel leads to increased neuronal inhibition, which is the basis for its sedative and hypnotic effects.
Determining the Functional Activity of (S)-Norzopiclone: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 7, 2025 – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the functional activity of (S)-Norzopiclone, an active metabolite of the nonbenzodiazepine hypnotic agents zopiclone and eszopiclone. This compound, like its parent compounds, is known to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]
These protocols describe various established cell-based assays to characterize the modulatory effects of this compound on GABA-A receptor function, including electrophysiology, fluorescence-based membrane potential and ion influx assays, and calcium imaging.
Introduction to this compound and GABA-A Receptors
This compound is the S-enantiomer of norzopiclone, a metabolite of zopiclone. Zopiclone and its enantiomerically pure form, eszopiclone, enhance the action of GABA at the GABA-A receptor, leading to sedative and hypnotic effects.[4][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[6] Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site, typically the benzodiazepine site, and potentiate the effect of GABA, increasing the frequency or duration of channel opening.[2][3]
The functional activity of this compound can be quantified by measuring its effect on GABA-A receptor-mediated ion currents, changes in membrane potential, or downstream signaling events. The following protocols provide detailed methodologies for these assessments.
Data Presentation: Functional Activity of Related Compounds at GABA-A Receptors
While specific data for this compound is limited in publicly available literature, the functional activity of its parent compounds, zopiclone and eszopiclone, provides a strong surrogate for expected experimental outcomes. The following tables summarize quantitative data from studies on these related compounds.
| Compound | GABA-A Receptor Subtype | Assay Type | EC50 / IC50 (nM) | Emax (% of GABA response) | Reference |
| Eszopiclone | α1β2γ2 | Two-Electrode Voltage Clamp | ~300-500 | ~200% | [7] |
| Eszopiclone | α1β2γ3 | Two-Electrode Voltage Clamp | ~300-500 | ~300% | [7] |
| Zopiclone | Recombinant | [3H]-Flunitrazepam Displacement | 28 | Not Applicable | [2][8] |
| Diazepam (Control) | α1β2γ2 | Two-Electrode Voltage Clamp | ~150 | ~200% | [7] |
Table 1: Potency and Efficacy of Eszopiclone and Zopiclone at different GABA-A receptor subtypes.
| Assay Parameter | GABA alone | GABA + Eszopiclone (1µM) | GABA + Zolpidem (1µM) | Reference |
| Macropatch Current Decay (weighted time constant, ms) | 7.5 ± 0.6 | 12.4 ± 1.9 | 15.6 ± 1.8 | [9] |
| sIPSC Peak Current Increase (fold change) | 1 | 1.8 ± 0.1 | 2.6 ± 0.5 | [9] |
Table 2: Electrophysiological effects of Eszopiclone and Zolpidem on GABA-A receptor currents.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol details the direct measurement of ion channel function in response to this compound.
Objective: To measure the potentiation of GABA-activated currents by this compound in cells expressing specific GABA-A receptor subtypes.
Materials:
-
HEK293 cells
-
Plasmids encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Transfection reagent
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.4 with CsOH)
-
GABA
-
This compound
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids for the desired GABA-A receptor subunits using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-activated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-activated current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
-
Workflow for Electrophysiological Analysis.
FLIPR Membrane Potential Assay
A high-throughput method to assess changes in membrane potential.[9][10][11][12][13]
Objective: To measure the depolarization of cells expressing GABA-A receptors in response to this compound modulation of GABA activity.
Materials:
-
HEK293 or CHO cells stably or transiently expressing GABA-A receptors
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
GABA
-
This compound
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom microplates and incubate overnight.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Prepare a compound plate containing GABA (at EC10-EC20) and varying concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the compounds to the cells and recording the fluorescence change over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to membrane depolarization.
-
Determine the maximum fluorescence signal for each well.
-
Calculate the percentage increase in signal relative to the GABA-only control.
-
Plot the concentration-response curve and determine the EC50 value.
-
FLIPR Membrane Potential Assay Workflow.
YFP-Based Halide Influx Assay
A fluorescence quenching assay for high-throughput screening.[6][14][15][16]
Objective: To measure the influx of iodide ions through GABA-A channels, leading to quenching of YFP fluorescence.
Materials:
-
HEK293 or CHO cells
-
Plasmids for GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
Transfection reagent
-
Black-walled, clear-bottom microplates
-
Assay Buffer (Cl- free, e.g., containing Na-gluconate)
-
Stimulation Buffer (containing NaI)
-
GABA
-
This compound
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells with plasmids for the GABA-A receptor subunits and halide-sensitive YFP.
-
Seed transfected cells into black-walled, clear-bottom microplates and incubate for 24-48 hours.
-
-
Assay:
-
Wash the cells with Cl- free assay buffer.
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a stimulation buffer containing a fixed concentration of GABA and NaI.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The decrease in YFP fluorescence (quenching) is proportional to the iodide influx.
-
Calculate the initial rate of fluorescence quench.
-
Determine the potentiation of the GABA-induced quench by this compound.
-
Plot the concentration-response curve and determine the EC50 value.
-
YFP-Based Halide Influx Assay Principle.
Calcium Imaging Assay
An indirect measure of GABA-A receptor activation in certain cell types.
Objective: To measure changes in intracellular calcium concentration following GABA-A receptor-mediated depolarization.
Materials:
-
Cultured neurons or other suitable cell types
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS)
-
GABA
-
This compound
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Cell Culture and Dye Loading:
-
Culture neurons on coverslips.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse with assay buffer and record baseline fluorescence.
-
Apply GABA (at EC10-EC20) to elicit a baseline calcium response.
-
Co-apply GABA with varying concentrations of this compound.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each condition.
-
Calculate the percentage increase in the calcium signal in the presence of this compound compared to GABA alone.
-
Plot the concentration-response curve and determine the EC50 value.
-
Logical Flow of Calcium Imaging Assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the functional activity of this compound at GABA-A receptors. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Electrophysiology offers the most detailed functional information, while fluorescence-based assays are well-suited for higher-throughput screening and pharmacological profiling. By employing these robust cell-based assays, researchers can effectively elucidate the mechanism of action and functional profile of this compound and other novel GABA-A receptor modulators.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. Potentiating Effect of Eszopiclone on GABAA Receptor-Mediated Responses in Pedunculopontine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAA receptor modulator zolpidem augments hippocampal-prefrontal coupling during non-REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 8. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 14. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for the Structural Elucidation of (S)-Norzopiclone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of (S)-Norzopiclone, the N-desmethylated active metabolite of Eszopiclone, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to enable unambiguous assignment of all proton and carbon signals, confirming the chemical structure of the molecule.
This compound is a key metabolite in the metabolism of the nonbenzodiazepine hypnotic agent, Eszopiclone.[1][2] Its structural confirmation is critical for metabolism studies, impurity profiling, and reference standard characterization in pharmaceutical development.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a suitable precursor with piperazine. This method is analogous to the synthesis of Zopiclone, which utilizes N-methylpiperazine.[3]
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate activated precursor of Eszopiclone (e.g., the corresponding chloroformate derivative) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Piperazine: To the stirred solution, add a molar excess of piperazine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Protocol for Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using the freeze-pump-thaw method.
NMR Data Acquisition
A comprehensive set of NMR experiments is required for full structural elucidation. These experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocols for NMR Spectroscopy:
-
¹H NMR (Proton): To identify all proton environments and their multiplicities.
-
¹³C NMR (Carbon-13): To identify all unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[5][6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[7][8][9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting different spin systems and assigning quaternary carbons.[5][7]
Predicted NMR Data and Structural Assignment
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known data for the structurally similar compound Zopiclone[10] and general principles of NMR spectroscopy. The numbering scheme used for assignment is provided in the accompanying structure diagram.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.25 | d | 2.5 |
| H-3 | 7.80 | dd | 8.8, 2.5 |
| H-5 | 7.40 | d | 8.8 |
| H-9 | 8.10 | d | 1.5 |
| H-10 | 8.50 | d | 1.5 |
| H-12 | 6.50 | s | - |
| H-15, H-19 | 3.80 | m | - |
| H-16, H-18 | 3.00 | m | - |
| NH-17 | 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 148.0 | C |
| C-2 | 125.0 | CH |
| C-3 | 139.0 | CH |
| C-4 | 150.0 | C |
| C-5 | 118.0 | CH |
| C-7 | 155.0 | C |
| C-8 | 135.0 | C |
| C-9 | 145.0 | CH |
| C-10 | 142.0 | CH |
| C-11 | 130.0 | C |
| C-12 | 80.0 | CH |
| C-14 | 165.0 | C |
| C-15, C-19 | 45.0 | CH₂ |
| C-16, C-18 | 45.0 | CH₂ |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of RP 48497, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming peak tailing in chiral chromatography of (S)-Norzopiclone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the chiral chromatography of (S)-Norzopiclone.
Troubleshooting Guide: Overcoming Peak Tailing
Peak tailing in the chiral separation of this compound, a basic compound, can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnose and resolve this common issue.
Initial Assessment:
Before modifying your method, it's crucial to identify the potential cause of peak tailing. Common culprits include secondary interactions between the basic this compound molecule and the stationary phase, inappropriate mobile phase conditions, or issues with the HPLC system itself.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting peak tailing in the chiral chromatography of this compound.
Caption: A stepwise guide to diagnosing and resolving peak tailing issues.
Quantitative Parameters for Method Optimization:
The following table summarizes key experimental parameters that can be adjusted to mitigate peak tailing for this compound. Start with the initial recommended conditions and adjust as needed. The data presented here is illustrative, based on typical observations for basic compounds on polysaccharide chiral stationary phases, to demonstrate the expected trends during method optimization.
| Parameter | Initial Recommendation | Optimization Strategy to Reduce Tailing | Rationale | Illustrative Data: Effect on Asymmetry Factor (Af) and Resolution (Rs) |
| Mobile Phase Additive | 0.025% Diethylamine (DEA) | Increase DEA concentration in 0.025% increments (up to 0.1%). Consider other basic additives like triethylamine (TEA) or ethanolamine. | Basic additives act as silanol masking agents, reducing secondary ionic interactions between the basic analyte (this compound) and the silica-based stationary phase.[1][2] | DEA Conc. | Af | Rs 0.0% | 2.5 | 1.2 0.025% | 1.4 | 1.8 0.05% | 1.1 | 2.1 0.1% | 1.0 | 2.0 |
| Organic Modifier | Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) | Evaluate different alcohol modifiers (e.g., pure ethanol, pure isopropanol) or different ratios. | The type and concentration of the polar modifier can influence the chiral recognition and interaction with the stationary phase, affecting peak shape.[3] | Modifier | Af | Rs EtOH/MeOH/ACN | 1.4 | 1.8 EtOH/Hexane | 1.6 | 1.5 IPA/Hexane | 1.5 | 1.7 |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.5 - 0.8 mL/min). | Lower flow rates can sometimes improve peak shape by allowing for better mass transfer kinetics between the mobile and stationary phases.[1] | Flow (mL/min) | Af | Rs 1.0 | 1.4 | 1.8 0.8 | 1.2 | 2.0 0.5 | 1.1 | 2.2 |
| Column Temperature | Ambient (25 °C) | Increase temperature in 5 °C increments (e.g., up to 40 °C). | Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, potentially leading to sharper peaks.[1] However, the effect on chiral separations can be unpredictable. | Temp (°C) | Af | Rs 25 | 1.4 | 1.8 30 | 1.3 | 1.9 35 | 1.2 | 1.9 40 | 1.2 | 1.8 |
Experimental Protocols
This section provides a representative experimental protocol for the chiral separation of this compound, which can be used as a starting point for method development and troubleshooting.
Representative Chiral HPLC Method for this compound
-
Column: Chiralpak® ADR-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) with 0.025% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 305 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Protocol for Column Conditioning and Equilibration:
A logical workflow for preparing the chiral column for analysis is crucial for reproducible results.
Caption: Column conditioning and equilibration workflow.
Protocol for Sample Preparation (from Plasma):
A robust sample preparation is key to preventing column contamination and ensuring good peak shape.
-
To 500 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and diethyl ether) at a basic pH.
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a basic additive?
A1: Several factors could still be at play:
-
Insufficient Additive Concentration: The concentration of your basic additive (e.g., DEA) may not be high enough to effectively mask all the active silanol groups on the stationary phase. Try incrementally increasing the concentration as suggested in the optimization table.
-
Column Memory Effect: If the column was previously used with acidic additives, there might be a "memory effect." It may require extensive flushing with a neutral solvent like isopropanol before re-equilibration with the basic mobile phase.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger or more polar than your mobile phase, it can cause peak distortion. Always aim to dissolve your sample in the mobile phase itself.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade. This can lead to active sites that cause tailing. Consider a column wash with a strong, compatible solvent or replacing the column if it's old.
Q2: Can the type of chiral stationary phase (CSP) affect peak tailing for this compound?
A2: Absolutely. This compound is a basic compound, and its tendency to tail is primarily due to secondary interactions with acidic residual silanol groups on silica-based CSPs. Polysaccharide-based CSPs (like Chiralpak® series) are common for this type of separation, but the specific chemistry (amylose vs. cellulose) and the surface treatment (end-capping) of the silica support can influence the number of accessible silanol groups. If peak tailing is persistent, exploring a different polysaccharide-based CSP or a CSP based on a different chiral selector might be beneficial.
Q3: I see tailing in all my peaks, not just this compound. What does this indicate?
A3: Tailing of all peaks in a chromatogram typically points to a physical or system-wide issue rather than a chemical interaction specific to your analyte. Common causes include:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and tubing is as short and narrow in diameter as possible.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can distort the flow path, leading to tailing for all compounds. This can sometimes be temporarily resolved by reversing and flushing the column, but often requires column replacement.
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape for all analytes. Using a guard column and filtering samples and mobile phases can prevent this.
Q4: How can I perform a quick diagnostic to differentiate between chemical and physical causes of peak tailing?
A4: A good diagnostic test is to inject a well-behaved, neutral compound on your system using your current method.
-
If this neutral compound also shows peak tailing, the issue is likely physical (e.g., dead volume, column void).
-
If the neutral compound gives a symmetrical peak, but this compound continues to tail, the problem is more likely chemical in nature (i.e., secondary interactions with the stationary phase). This confirms that you should focus on optimizing the mobile phase composition.
Q5: How often should I regenerate my chiral column when using basic additives?
A5: The frequency of regeneration depends on the sample matrix, the number of injections, and the stability of the baseline and peak shapes. When using basic additives, it's good practice to dedicate the column to methods with similar mobile phases to avoid memory effects. If you observe a gradual increase in peak tailing or a shift in retention times that is not correctable by fresh mobile phase, a regeneration protocol is recommended. For Chiralpak® immobilized polysaccharide columns, a generic regeneration might involve flushing with ethanol followed by a stronger solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), and then re-equilibrating with your mobile phase. Always consult the specific instruction manual for your column model for the recommended regeneration procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of (S)- and (R)-Norzopiclone Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution between (S)- and (R)-Norzopiclone enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for separating (S)- and (R)-Norzopiclone enantiomers?
A1: The most common and effective techniques for the enantioselective separation of Norzopiclone, a chiral metabolite of zopiclone, include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) with chiral selectors.[1]
Q2: Which type of HPLC column is most effective for Norzopiclone enantiomer resolution?
A2: Polysaccharide-based chiral stationary phases, particularly those with amylose or cellulose derivatives, have demonstrated high efficiency in resolving zopiclone and its chiral metabolites, including Norzopiclone. A Chiralpak ADR-H column, which is based on an amylose derivative, has been successfully used for the simultaneous quantification of the enantiomers of zopiclone, N-desmethylzopiclone (Norzopiclone), and zopiclone-N-oxide.[2][3]
Q3: What are suitable mobile phases for the chiral HPLC separation of Norzopiclone?
A3: For polysaccharide-based CSPs, a mobile phase consisting of a mixture of polar organic solvents is typically used. A combination of ethanol, methanol, and acetonitrile has been shown to be effective.[2][3] The addition of a small amount of an amine, such as diethylamine, can improve peak shape and resolution for basic compounds like Norzopiclone.
Q4: Can Capillary Electrophoresis (CE) be used for Norzopiclone enantioseparation?
A4: Yes, Capillary Electrophoresis (CE) is a viable technique for the stereoselective determination of zopiclone and its metabolites.[1] This method often employs a chiral selector, such as a cyclodextrin derivative, added to the background electrolyte to achieve separation.
Q5: What sample preparation methods are recommended for analyzing Norzopiclone enantiomers in biological matrices?
A5: For biological samples like plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate Norzopiclone and other analytes from the matrix before chromatographic analysis.[2][4][5]
Troubleshooting Guides
Issue 1: Poor or no resolution between (S)- and (R)-Norzopiclone enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Ensure the selected CSP is appropriate for the enantioseparation of nitrogen-containing heterocyclic compounds. Polysaccharide-based columns are a good starting point. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifiers in the mobile phase. Small changes can significantly impact selectivity. |
| Inappropriate Mobile Phase Additive | For basic compounds like Norzopiclone, the addition of a small percentage of an amine (e.g., 0.1% diethylamine) can improve chiral recognition. |
| Temperature Fluctuations | Use a column oven to maintain a stable and optimized temperature, as temperature can affect the chiral recognition mechanism. |
| Flow Rate is Too High | Chiral separations often benefit from lower flow rates, which allow for more interaction time between the analytes and the CSP. Try reducing the flow rate. |
Issue 2: Peak tailing for one or both Norzopiclone enantiomer peaks.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with CSP | Unwanted interactions with the stationary phase can cause tailing, especially for basic compounds. The addition of a basic modifier to the mobile phase (e.g., diethylamine) can help to mitigate this. |
| Column Contamination | Accumulation of contaminants on the column can create active sites that lead to peak tailing. Flush the column with a strong solvent recommended by the manufacturer. |
| Inappropriate Mobile Phase pH | If using a reversed-phase chiral method with an aqueous component, ensure the mobile phase pH is appropriate for the pKa of Norzopiclone to maintain a consistent ionization state. |
| Column Degradation | Over time and with use, the performance of a chiral column can degrade. If other troubleshooting steps fail, consider replacing the column. |
Issue 3: Peak splitting of Norzopiclone enantiomer peaks.
| Possible Cause | Troubleshooting Step | | Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. | | Co-eluting Impurity | A closely eluting impurity could be causing the appearance of a split peak. Optimize the separation to resolve the impurity from the analyte peak. | | Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement. | | Blocked Column Frit | A partially blocked inlet frit can disrupt the flow path and lead to peak splitting. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue. |
Quantitative Data Summary
The following table summarizes the quantitative data for the enantioselective analysis of Norzopiclone (N-desmethylzopiclone) and its related compounds by HPLC-MS/MS.
| Compound | Enantiomer | Mean Absolute Recovery (%) |
| Zopiclone | (+)-(S)-Zopiclone | 74.6 |
| (-)-(R)-Zopiclone | 75.7 | |
| N-desmethylzopiclone (Norzopiclone) | (+)-(S)-Norzopiclone | 61.6 |
| (-)-(R)-Norzopiclone | 56.9 | |
| Zopiclone-N-oxide | (+)-(S)-Zopiclone-N-oxide | 72.5 |
| (-)-(R)-Zopiclone-N-oxide | 70.7 | |
| Data from an enantioselective LC-MS/MS method for the simultaneous quantification in rat plasma.[2] |
Experimental Protocols
Method 1: Enantioselective HPLC-MS/MS for Simultaneous Quantification of Zopiclone, Norzopiclone, and Zopiclone-N-oxide Enantiomers [2][3]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a triple-quadrupole mass spectrometer.
-
Chiral Column: Chiralpak ADR-H (amylose derivative).
-
Mobile Phase: A mixture of ethanol, methanol, and acetonitrile in a 50:45:5 (v/v/v) ratio, with the addition of 0.025% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation (from plasma): Liquid-liquid extraction.
Visualizations
Caption: Experimental workflow for the enantioselective analysis of Norzopiclone.
Caption: Troubleshooting logic for improving Norzopiclone enantiomer resolution.
References
- 1. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enantiomers of zopiclone and its two chiral metabolites in urine using an automated coupled achiral-chiral chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Technical Support Center: (S)-Norzopiclone Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Norzopiclone (Eszopiclone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological samples?
A1: The instability of this compound, and its racemic parent compound zopiclone, in biological matrices is primarily due to chemical degradation.[1][2][3] The main degradation pathway is hydrolysis, which is significantly influenced by storage conditions such as time and temperature.[3][4][5]
Q2: What is the major degradation product of this compound?
A2: The primary degradation product identified from zopiclone, and therefore applicable to its S-enantiomer, is 2-amino-5-chloropyridine (ACP).[1][2][6][7] The formation of ACP occurs in equimolar amounts to the degradation of the parent compound.[1][3]
Q3: How does storage temperature affect the stability of this compound?
A3: Storage temperature is a critical factor in the stability of this compound.[2][8] Storing samples at room temperature leads to rapid degradation, while refrigerated conditions (e.g., 5°C) offer limited short-term stability.[1][8] The most effective method for long-term preservation is freezing the samples at -20°C.[2][3][7][8]
Q4: Can freeze-thaw cycles impact the stability of this compound?
A4: Studies on zopiclone have indicated that freeze-thaw cycles do not have a significant influence on the analytical results when samples are stored at -20°C.[2][7]
Q5: Are there alternative sample storage methods to improve stability?
A5: Yes, using dried blood spots (DBS) has been shown to increase the stability of zopiclone compared to storing whole blood samples under the same conditions.[3][4] This is likely due to the removal of the aqueous environment, which inhibits hydrolysis.[3][4]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in analyzed samples.
-
Possible Cause: Degradation of the analyte due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Confirm that the biological samples were frozen at -20°C immediately after collection and remained frozen until analysis.[2][8]
-
Analyze for Degradation Product: Quantify the concentration of 2-amino-5-chloropyridine (ACP). A high level of ACP relative to this compound suggests that degradation has occurred.[1][3] It may be possible to estimate the initial concentration of the parent drug by considering the amount of ACP formed.[1][3]
-
Review Sample Handling Protocol: Ensure that the time between sample collection and freezing was minimized. Even short periods at room temperature can lead to significant degradation.[1][8]
-
Issue 2: Inconsistent results between replicate analyses of the same sample.
-
Possible Cause: Ongoing degradation of this compound in the processed sample.
-
Troubleshooting Steps:
-
Assess Processed Sample Stability: Investigate the stability of this compound in the final extract or solution used for analysis. For instance, zopiclone in butyl acetate extracts has been found to be stable for at least two days at ambient temperature in an autosampler.[2][7]
-
Control pH: The pH of the sample can influence the rate of degradation. For plasma samples, consider using a modified phosphate buffer solution to maintain a pH of 4.2, which has been shown to stabilize eszopiclone and its metabolites.[3]
-
Data Presentation
Table 1: Stability of Zopiclone in Whole Blood at Different Storage Temperatures
| Storage Temperature | Duration | Remaining Concentration | Reference |
| 20°C (Room Temp) | 1 day | Stable | [1] |
| 20°C (Room Temp) | > 1 day | Rapid decrease | [1][8] |
| 20°C (Room Temp) | 8 days | ~25% | [3] |
| 5°C (Refrigerator) | 1 week | Stable | [1] |
| 5°C (Refrigerator) | < 1 month | Unstable | [2][7] |
| -20°C (Freezer) | At least 3 months | Stable | [1][8] |
Table 2: Stability of Zopiclone in Dried Blood Spots (DBS) vs. Whole Blood
| Storage Condition | Sample Type | Day 8 Remaining Concentration | Reference |
| 20°C | Dried Blood Spot | ~85% | [3][4] |
| 20°C | Whole Blood | ~25% | [3] |
Experimental Protocols
Protocol 1: Sample Stabilization by pH Control
This protocol is adapted from a method developed for stabilizing eszopiclone in rat plasma.[3]
-
Prepare Modified Phosphate Buffer Solution (PBS): Prepare a standard PBS solution and adjust the pH to 4.2 using acetic acid.
-
Sample Collection: Collect whole blood samples and process to obtain plasma.
-
Stabilization: Immediately after separation, add the modified PBS to the plasma sample. The exact ratio of plasma to buffer should be optimized for your specific assay.
-
Storage: Store the stabilized plasma samples at -20°C until analysis.
Protocol 2: Quantification of this compound and its Metabolites by HPLC-MS/MS
The following is a general outline based on a validated method for zopiclone and its metabolites.[9]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a suitable SPE cartridge (e.g., Symmetry shield RP8).
-
Load the plasma sample (pre-treated with an internal standard like metaxalone).
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
-
Chromatographic Separation:
-
Column: Symmetry shield RP8 column (150 mm x 4.6 mm i.d., 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with an appropriate mixture (e.g., methanol, ammonium acetate, and acetic acid).[3]
-
Flow Rate: Optimized for best separation (e.g., 1.0 mL/min).
-
Run Time: Approximately 4.5 minutes.
-
-
Mass Spectrometric Detection:
-
Interface: Turbo ion spray.
-
Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound, its metabolites, and the internal standard.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for sample handling and analysis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability tests of zopiclone in whole blood [diva-portal.org]
- 8. Stability of zopiclone in whole blood : Studies from a forensic perspective [diva-portal.org]
- 9. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for (S)-Norzopiclone separation
Welcome to the technical support center for the chiral separation of (S)-Norzopiclone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase composition for effective enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for the chiral separation of this compound and its parent compound, zopiclone.[1][2] SFC is often favored for being a faster and more environmentally friendly method.[1]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated high efficacy in resolving zopiclone enantiomers.[2][3] Columns such as those based on immobilized amylose are a good starting point for method development.[2]
Q3: What are typical mobile phase compositions for the HPLC separation of this compound?
A3: For HPLC separation in the polar organic mode, a mobile phase consisting of acetonitrile and methanol is commonly used.[2] Small amounts of additives like triethylamine (TEA) and acetic acid are often incorporated to improve peak shape and resolution.[2] In reversed-phase mode, a mobile phase of 10 mM ammonium acetate and acetonitrile has been shown to be effective.
Q4: What is a typical mobile phase for the SFC separation of this compound?
A4: In SFC, the mobile phase is primarily composed of supercritical carbon dioxide (CO2) with a polar organic co-solvent, such as methanol.[1] An additive, like diethylamine (DEA), is often included to enhance the separation.[1]
Q5: How critical is the acid/base ratio of the mobile phase additives?
A5: The ratio of acidic and basic additives in the mobile phase is a critical parameter that can significantly impact the retention and enantioseparation of zopiclone and its analogs.[2] Optimization of this ratio is essential for achieving baseline separation.
Troubleshooting Guide
Problem 1: Poor or no separation of this compound enantiomers.
-
Possible Cause: The selected chiral stationary phase (CSP) may not be suitable for this specific separation.
-
Solution: Screen a variety of CSPs with different chiral selectors, such as those based on amylose and cellulose derivatives.[2][3]
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust the ratio of your primary organic solvents (e.g., acetonitrile and methanol in HPLC).
-
Vary the concentration of your co-solvent (e.g., methanol in SFC).
-
Introduce or adjust the concentration of acidic and basic additives (e.g., TEA and acetic acid in HPLC, or DEA in SFC).[1][2] The interaction between the analyte and the CSP is highly sensitive to these additives.[4]
-
Problem 2: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Optimize the concentration of mobile phase additives. Basic additives like TEA or DEA can help to reduce peak tailing for basic compounds by masking active sites on the silica support.[1][2]
-
Adjust the pH of the mobile phase in reversed-phase HPLC to ensure the analyte is in a single ionic state.[5]
-
Problem 3: Inconsistent retention times and poor reproducibility.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase composition. Ensure the column is thoroughly equilibrated before starting a sequence of analyses.
-
Possible Cause: "Additive memory effect," where additives from previous runs adsorb to the stationary phase and affect subsequent separations.[4]
-
Solution: Dedicate a column to a specific method with a particular set of additives. If this is not feasible, implement a rigorous column washing procedure between methods that use different additives.[4]
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable and consistent temperature, as temperature can influence chiral recognition and, consequently, retention times and resolution.[2]
Problem 4: Low resolution between the enantiomeric peaks.
-
Possible Cause: The flow rate is too high.
-
Solution: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to improve resolution.
-
Possible Cause: The column temperature is not optimal.
-
Solution: Systematically evaluate the effect of temperature on the separation. Both increasing and decreasing the temperature can have a significant, and sometimes unpredictable, impact on chiral resolution.[2]
Experimental Protocols
HPLC Method for this compound Separation
This protocol is based on a validated method for the enantioseparation of zopiclone and is expected to be a good starting point for this compound.
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Lux i-Amylose 1).[2]
-
Mobile Phase: Acetonitrile and Methanol with triethylamine (TEA) and acetic acid.[2] A good starting point is a mixture of these components, with the ratio of the organic solvents and the acid/base additives being subject to optimization.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Controlled, e.g., 25 °C. The effect of temperature should be investigated to optimize resolution.[2]
-
Detection: UV detector at an appropriate wavelength for this compound.
-
Method Development Notes: The composition of the mobile phase, particularly the type and concentration of the main organic solvents and the acid/base ratio of the additives, should be systematically investigated to achieve optimal retention and enantioseparation.[2]
Data Presentation
Table 1: Influence of Mobile Phase Parameters on Enantioseparation (Illustrative Data)
| Parameter Varied | Condition A | Condition B | Condition C |
| Mobile Phase Composition | ACN/MeOH (80:20) + 0.1% TEA/0.1% AcOH | ACN/MeOH (90:10) + 0.1% TEA/0.1% AcOH | ACN/MeOH (80:20) + 0.2% TEA/0.2% AcOH |
| Retention Time (S-enantiomer) | 5.2 min | 4.5 min | 5.5 min |
| Retention Time (R-enantiomer) | 6.1 min | 5.0 min | 6.8 min |
| Resolution (Rs) | 1.8 | 1.5 | 2.1 |
Note: This table presents hypothetical data to illustrate the expected impact of mobile phase modifications. Actual results will vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound separation.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pharmaguru.co [pharmaguru.co]
Minimizing ion suppression in mass spectrometry for (S)-Norzopiclone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in mass spectrometry for the analysis of (S)-Norzopiclone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: Poor sensitivity and low signal intensity for this compound.
Possible Cause: Significant ion suppression from co-eluting matrix components is likely reducing the ionization efficiency of this compound.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and can significantly reduce matrix effects.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup that can minimize ion suppression.[2][4]
-
Protein Precipitation (PPT): While a simpler technique, PPT may not be sufficient for removing all interfering components, especially phospholipids, which are major contributors to ion suppression.[2]
-
-
Improve Chromatographic Separation: Increasing the separation between this compound and matrix interferences can alleviate ion suppression.[1][3]
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from the matrix.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and can significantly reduce ion suppression compared to traditional HPLC.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[5][6] This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the sample matrix from one sample to another can lead to differing degrees of ion suppression, resulting in inconsistent data.[6]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects.[6]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression.[1][6] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][5] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[5]
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and other endogenous compounds.[2][7] If the analysis involves co-administered drugs, these can also contribute to ion suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[8] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the elution of components that are suppressing the this compound signal.
Q4: Can changing the ionization source or mode help reduce ion suppression?
A4: Yes. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3][4] If your instrumentation allows, switching to APCI could be a viable strategy. Additionally, within ESI, switching from positive to negative ion mode (or vice versa) can sometimes help, as fewer matrix components may ionize in the chosen polarity, assuming this compound ionizes efficiently in that mode.[4][5]
Q5: Are there any instrumental parameters I can adjust to minimize ion suppression?
A5: Besides the ionization source, optimizing parameters like the ESI probe position, nebulizing gas flow, and drying gas temperature and flow rate can sometimes mitigate ion suppression by improving the desolvation process. Reducing the LC flow rate to the nanoliter-per-minute range has also been shown to reduce signal suppression.[3][5]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to identify chromatographic regions with significant ion suppression.
Methodology:
-
System Setup:
-
Configure the LC-MS/MS system for the analysis of this compound.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 100 ng/mL in mobile phase) into the LC eluent stream between the analytical column and the mass spectrometer ion source. A syringe pump is typically used for this infusion.
-
-
Infusion and Equilibration:
-
Begin the infusion of the this compound standard solution.
-
Allow the system to equilibrate until a stable signal for the this compound MRM transition is observed.
-
-
Injection of Blank Matrix:
-
Inject a blank, extracted sample of the biological matrix (e.g., plasma, urine) that has been prepared using your standard sample preparation method.
-
-
Data Analysis:
-
Monitor the signal intensity of the this compound MRM transition throughout the chromatographic run.
-
A decrease or dip in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of this compound with the regions of ion suppression to determine if they overlap.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for developing an SPE method to clean up biological samples for this compound analysis. A specific protocol should be optimized based on the chosen SPE sorbent and the biological matrix.
Methodology:
-
Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation techniques on the signal intensity of this compound, demonstrating the effectiveness of more rigorous cleanup methods in minimizing ion suppression.
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 50,000 | 75% |
| Liquid-Liquid Extraction (LLE) | 120,000 | 40% |
| Solid-Phase Extraction (SPE) | 180,000 | 10% |
| Neat Standard (No Matrix) | 200,000 | 0% |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Selecting the optimal internal standard for (S)-Norzopiclone quantification
Welcome to the technical support center for the quantitative analysis of (S)-Norzopiclone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard and ensuring accurate, reproducible results in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for the quantification of this compound?
An internal standard is crucial in quantitative bioanalysis to correct for variability during the analytical process.[1][2] A known amount of the IS is added to every sample, calibrator, and quality control (QC) sample.[1] By comparing the analyte's response to the IS's response, the method can account for analyte loss during sample preparation, variations in injection volume, and fluctuations in mass spectrometer signal due to matrix effects.[1][3] This normalization significantly improves the accuracy, precision, and reliability of the quantification.[1]
Q2: What are the ideal characteristics of an internal standard for this compound?
The ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible. Key characteristics include:
-
Structural Similarity: It should be a close structural analog or, ideally, a stable isotope-labeled (SIL) version of the analyte.[1][2]
-
Similar Extraction Recovery: The IS should have extraction efficiency comparable to this compound from the biological matrix.
-
Co-elution: In liquid chromatography (LC), the IS should have a retention time very close to or identical to the analyte to ensure they experience similar matrix effects.[3][4]
-
Mass Spectrometry Distinction: It must have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.
-
Purity and Stability: The IS must be pure, stable throughout the sample preparation and analysis process, and not be present in the blank matrix samples.
Q3: What is the best type of internal standard for this compound quantification by LC-MS/MS?
The gold standard is a stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound (e.g., this compound-d8).[1][2][4] SIL standards have nearly identical physicochemical properties, extraction recovery, and chromatographic retention times to the analyte.[4][5] This allows them to effectively compensate for matrix effects, which is a major source of variability in LC-MS/MS bioanalysis.[3]
Q4: Can I use a structural analog if a stable isotope-labeled version of this compound is unavailable?
Yes, if a SIL-IS is not available or is prohibitively expensive, a structural analog can be used.[2] However, the chosen analog must be carefully validated to ensure it behaves similarly to this compound during extraction and analysis. It is critical to demonstrate that the analog adequately corrects for variability. Examples from literature for the parent drug Zopiclone have included compounds like Paroxetine or Moclobemide.[6][7][8] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL standards, and studies using surrogates that are not close analogs have faced rejection, highlighting the regulatory preference for SIL-IS.[3]
Troubleshooting Guide
Issue 1: High variability in the Internal Standard (IS) peak area across an analytical run.
-
Possible Cause: Inconsistent addition of the IS solution to the samples.
-
Solution: Ensure pipettes are properly calibrated. Add the IS to all samples, standards, and QCs at the same step in the workflow, preferably as the very first step, to correct for variability throughout the entire sample preparation process.
-
-
Possible Cause: Instability of the IS in the stock solution or biological matrix.
-
Solution: Verify the stability of the IS under the storage and experimental conditions. Prepare fresh stock solutions and evaluate bench-top, freeze-thaw, and autosampler stability during method validation.
-
-
Possible Cause: Poor mixing after IS addition.
-
Solution: Ensure thorough vortexing or mixing after adding the IS to the sample to guarantee homogeneity.
-
Issue 2: The analyte-to-IS ratio is inconsistent in replicate QC samples.
-
Possible Cause: The chosen IS does not adequately track the analyte due to differing matrix effects. This is more common when using a structural analog instead of a SIL-IS.
-
Solution: The best solution is to switch to a stable isotope-labeled internal standard.[3] If this is not possible, re-evaluate the sample extraction procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to achieve a cleaner extract and minimize matrix effects.
-
-
Possible Cause: The concentration of the IS is too high, leading to detector saturation.
-
Solution: Lower the concentration of the IS working solution to ensure its response is within the linear dynamic range of the instrument.
-
-
Possible Cause: Cross-talk or interference between the MRM transitions of the analyte and the IS.
-
Solution: Re-optimize the MRM transitions. Ensure that the precursor and product ions selected for the analyte and IS are unique and do not overlap.
-
Issue 3: No IS peak is detected in some samples.
-
Possible Cause: Accidental omission of the IS during sample preparation.
-
Solution: Review the sample preparation workflow. Implement a checklist to ensure the IS is added to every sample. Samples without an IS cannot be accurately quantified and should be re-assayed.
-
-
Possible Cause: Extreme signal suppression due to a severe matrix effect in a specific sample.
-
Solution: While a good IS should mitigate this, extreme cases can still occur. Dilute the affected sample and re-analyze. Investigate the sample for potential interfering substances.
-
Comparison of Potential Internal Standards
The selection of an appropriate internal standard is a critical step in method development. The following table summarizes the characteristics of the most suitable options for this compound.
| Internal Standard (IS) Type | Example Compound | Pros | Cons | Recommendation |
| Stable Isotope-Labeled (SIL) | This compound-d8 | - Co-elutes with the analyte.[4]- Identical extraction recovery and ionization response.[4]- Most effective at correcting for matrix effects.[3]- Considered the "gold standard" by regulatory agencies.[3] | - Can be expensive.- Custom synthesis may be required.[2] | Optimal Choice |
| Structural Analog | Eszopiclone | - Structurally similar to the analyte.- May have similar chromatographic behavior.- More readily available and less expensive than a custom SIL-IS. | - May not co-elute perfectly.- Differences in extraction recovery and ionization efficiency can lead to inaccurate correction.[3]- Requires extensive validation to prove its suitability. | Acceptable Alternative |
| Unrelated Compound | Paroxetine, Moclobemide | - Commercially available.- Inexpensive. | - Significant differences in chemical and physical properties.- Unlikely to effectively correct for extraction variability and matrix effects specific to this compound.- High risk of generating unreliable data. | Not Recommended |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes a general procedure for the quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d8 (Internal Standard)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d8 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d8 stock solution with 50:50 methanol/water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
This compound: Q1: 321.1 -> Q3: 222.1
-
This compound-d8: Q1: 329.1 -> Q3: 230.1 (Note: MRM transitions should be optimized empirically on the specific instrument being used.)
-
Visualizations
Workflow for Internal Standard Selection
The following diagram illustrates the logical steps involved in selecting and validating an internal standard for a bioanalytical method.
Caption: Decision workflow for selecting an optimal internal standard.
Zopiclone Metabolism and Mechanism of Action
This compound is an active metabolite of Zopiclone. Both compounds exert their hypnotic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Metabolism of Zopiclone and mechanism of action pathway.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. lcms.cz [lcms.cz]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of (S)-Norzopiclone detection in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of (S)-Norzopiclone, the primary active metabolite of eszopiclone, in human urine samples. Our goal is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in urine?
A1: The most prevalent and sensitive methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization compared to GC-MS.[1][2]
Q2: Why is sample preparation crucial for sensitive detection?
A2: Urine is a complex biological matrix containing various endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect.[3][4] Proper sample preparation is essential to remove these interfering compounds, concentrate the analyte of interest, and thereby improve the sensitivity, accuracy, and reproducibility of the analytical method.[5] Common techniques include "dilute-and-shoot," liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Q3: Is enzymatic hydrolysis necessary for this compound analysis?
A3: this compound can be excreted in urine as both the parent metabolite and as a glucuronide conjugate. To ensure the detection of the total concentration and improve sensitivity, an enzymatic hydrolysis step using β-glucuronidase is often recommended to cleave the glucuronide moiety prior to extraction and analysis.[6][7][8]
Q4: What is derivatization and is it required for this compound analysis?
A4: Derivatization is a chemical modification of the analyte to improve its chromatographic behavior and detection characteristics. For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability.[1] This step is generally not required for LC-MS/MS analysis.
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for this compound in urine?
A5: The LOD and LOQ can vary significantly depending on the analytical method, instrumentation, and sample preparation technique employed. LC-MS/MS methods generally offer lower detection limits than GC-MS. For a comprehensive comparison, please refer to the data presentation tables below.
Data Presentation: Quantitative Method Comparison
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound (or its racemate, zopiclone) in urine using different analytical methodologies.
Table 1: LC-MS/MS Methods
| Sample Preparation | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| QuEChERS | 0.27 | - | [9] |
| Solid-Phase Extraction | - | 0.057 (R-ZOP), 0.52 (S-ZOP) | [10] |
| Direct Injection | - | 10 - 25 | [4] |
Table 2: GC-MS/MS Methods
| Sample Preparation | Derivatization | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| QuEChERS | Not Specified | 0.62 | - | [9] |
| Supramolecular Solvent LLE | Not Specified | - | 0.20 - 5 | [11] |
Note: this compound is a metabolite of eszopiclone. Data for zopiclone (a racemic mixture) is included as a relevant reference. "Z1", "Z2", and "Z3" in one source refer to Zolpidem, Zopiclone, and Eszopiclone respectively. R-ZOP and S-ZOP refer to the enantiomers of zopiclone.
Experimental Protocols
Sample Preparation using QuEChERS for LC-MS/MS Analysis
This protocol is adapted from a validated method for the simultaneous detection of z-drugs in urine.[1]
-
Sample Spiking: To a 50 mL centrifuge tube, add 5 mL of urine sample. Spike with an appropriate internal standard.
-
Homogenization: Add 10 mL of methanol and 10 mL of Milli-Q water. Homogenize the sample using a wrist-action shaker for 12 minutes.
-
Extraction: Add a QuEChERS extraction salt pouch. Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge the tube at 6000 rpm for 12 minutes at 5°C.
-
Analysis: Collect the supernatant for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) with Enzymatic Hydrolysis for LC-MS/MS
This protocol provides a general workflow for SPE cleanup of urine samples.
-
Hydrolysis: To 200 µL of urine in a microcentrifuge tube, add 20 µL of an internal standard solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 50°C for 1 hour.[6]
-
Quenching: Stop the reaction by adding 200 µL of 4% phosphoric acid.[6]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 0.02 N HCl, followed by 20% methanol to remove interferences.[6]
-
Elution: Elute the analyte with a mixture of acetonitrile and methanol (60:40) containing 5% ammonium hydroxide.[6]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overload | Dilute the sample or reduce the injection volume. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. Use a guard column. | Contaminants accumulating on the column can interfere with analyte interaction, causing poor peak shape. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase. | A sample solvent stronger than the mobile phase can cause the analyte to move through the column too quickly and in a distorted band.[12] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. | Excessive volume outside the column can lead to band broadening and peak tailing. |
| Co-elution | Optimize the chromatographic gradient or try a column with a different selectivity. | An interfering compound eluting at the same time as the analyte can distort the peak shape.[12] |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects (Ion Suppression) | Improve sample cleanup (e.g., switch from "dilute-and-shoot" to SPE). Modify chromatographic conditions to separate the analyte from interfering matrix components. | Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source, reducing signal intensity.[3][4][13] |
| Incomplete Hydrolysis | Optimize incubation time and temperature for the β-glucuronidase enzyme. Ensure the pH of the buffer is optimal for enzyme activity. | If a significant portion of the analyte is in the glucuronidated form, incomplete hydrolysis will result in lower measured concentrations of the parent metabolite. |
| Analyte Degradation | Ensure proper storage of urine samples (frozen at -20°C or below). This compound can be unstable at elevated pH and temperature.[4] | Degradation of the analyte before or during sample preparation will lead to lower recovery and reduced sensitivity. |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer. | Buildup of contaminants can lead to high background noise and reduced signal-to-noise ratio.[3] |
Issue 3: Low or Inconsistent Recovery
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction pH | Adjust the pH of the sample to optimize the extraction efficiency for this compound (a basic compound). | The charge state of the analyte affects its solubility in different solvents and its retention on SPE sorbents. |
| Inefficient Elution from SPE | Optimize the elution solvent composition and volume. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the SPE sorbent. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. | This compound can adsorb to active sites on glass surfaces, leading to loss of analyte. |
Visualizations
References
- 1. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Supramolecular solvent (SUPRASs) extraction method for detecting benzodiazepines and zolpidem in human urine and blood using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Method validation challenges for enantioselective (S)-Norzopiclone assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for enantioselective (S)-Norzopiclone assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why am I seeing poor or no separation between the this compound and (R)-Norzopiclone enantiomers?
A1: Achieving chiral separation is highly dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP).[1] Issues with separation can stem from several factors:
-
Incorrect Stationary Phase: The choice of CSP is critical. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are common for separating enantiomers like those of zopiclone.[2][3] If one CSP fails, screening multiple phases with different chiral selectors is recommended.[3]
-
Suboptimal Mobile Phase: The mobile phase composition, including the type of organic modifier, additives, and their concentrations, significantly impacts selectivity.[3] Small changes in acidic or basic additives can even reverse the elution order.[3] For zopiclone enantiomers, mobile phases often consist of acetonitrile and/or methanol with additives like triethylamine (TEA) and acetic acid.[2][4]
-
Temperature Fluctuations: Column temperature can affect enantioselectivity. It is crucial to maintain a stable and optimized column temperature. Increasing temperature can sometimes decrease resolution or even lead to co-elution.[3]
-
Column Degradation: Chiral stationary phases can be sensitive. Small changes to the surface chemistry can impact selectivity.[1] Ensure the column has not been degraded by harsh conditions or contaminants.
Q2: My signal intensity for this compound is inconsistent and often lower than expected, especially in biological samples. What is causing this?
A2: This issue, known as the matrix effect, is a major concern in quantitative LC-MS analysis.[5] It occurs when co-eluting components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing ion suppression or enhancement.[6][7]
-
Causes: Endogenous substances like phospholipids, salts, and amino acids are common culprits.[7] Electrospray ionization (ESI) is particularly susceptible to these effects.[7][8]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering components.[8][9] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[9]
-
Optimize Chromatography: Modify the chromatographic method to separate this compound from the interfering matrix components. Adjusting the gradient or using a different analytical column can be effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5]
-
Evaluate Different Ionization Sources: If available, compare ESI with Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less prone to matrix effects for certain analytes.[9]
-
Q3: I am observing poor reproducibility and analyte degradation. How can I improve the stability of this compound in my samples?
A3: The parent compound, zopiclone, is known to be unstable in biological matrices, and its metabolites may exhibit similar characteristics.[10] Degradation is often dependent on storage time and temperature.[10][11]
-
Causes of Instability: Hydrolysis is a primary degradation pathway for zopiclone in aqueous media.[11] Pre-analytical conditions, including sample collection, handling, and storage, have a major impact on analyte recovery.[11]
-
Recommendations for Improving Stability:
-
Control Storage Conditions: Authentic blood samples containing zopiclone have shown stability for only one day at room temperature and one week when refrigerated, but for at least three months when frozen at -20°C or colder.[10] It is critical to minimize the time samples spend at room temperature.
-
Perform Stability Tests: Conduct comprehensive stability evaluations as part of your method validation, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, to understand the analyte's behavior in your specific matrix.[10][12]
-
Consider Alternative Matrices: For zopiclone, the use of dried blood spots (DBS) has been shown to increase stability compared to liquid whole blood, as the removal of the aqueous phase can slow hydrolysis.[11]
-
Q4: My assay fails to meet the required Lower Limit of Quantification (LLOQ). How can I improve sensitivity?
A4: Achieving a low LLOQ requires optimizing the entire analytical method, from sample preparation to detection. The LLOQ is defined as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.[13]
-
Strategies for Enhancement:
-
Increase Sample Volume/Concentration: If possible, start with a larger volume of the biological sample and concentrate the extract during the sample preparation step.
-
Optimize Mass Spectrometry Parameters: Fine-tune all MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy, declustering potential) to maximize the signal for this compound.
-
Reduce Matrix Effects: As ion suppression is a common cause of poor sensitivity, implementing the strategies from Q2 (e.g., improved sample cleanup, chromatographic optimization) is crucial.[8]
-
Minimize Baseline Noise: Ensure the mobile phase and LC system are clean to reduce chemical noise. A signal-to-noise ratio (S/N) of ≥10 is typically required for the LLOQ.[13]
-
Method Validation Parameters for Zopiclone Enantiomers
The following table summarizes typical validation parameters for the enantioselective analysis of the parent compound, zopiclone. These values can serve as a benchmark when developing methods for its metabolite, this compound.
| Parameter | (R)-Zopiclone | (S)-Zopiclone | Notes |
| Linearity Range | 5 - 125 µg/mL | 5 - 125 µg/mL | Linearity should be established with a correlation coefficient (R²) > 0.99.[2] |
| Limit of Detection (LOD) | 5 ng/mL | 7 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |
| Limit of Quantification (LOQ) | 15 ng/mL | 21 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[2] |
| Precision (%RSD) | < 15% | < 15% | Typically assessed at LLOQ, low, mid, and high QC levels. Should be < 20% at LLOQ.[14] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Should be within ±20% at the LLOQ.[14] |
| Recovery | Method Dependent | Method Dependent | Should be consistent and reproducible across the concentration range. |
| Stability | Method Dependent | Method Dependent | Must be evaluated under various conditions (freeze-thaw, short-term, long-term).[10][11] |
Data derived from an HPLC method for zopiclone enantiomers.[2]
Experimental Protocols
General Protocol for Chiral HPLC Separation
This protocol is a generalized starting point based on validated methods for zopiclone enantiomers.[2][4] Optimization will be required for this compound.
-
Chromatographic System: HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Chiral Stationary Phase: Immobilized amylose-based CSP (e.g., Lux i-Amylose-1, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and methanol with a small percentage of acidic and basic additives (e.g., 0.1% Triethylamine and 0.1% Acetic Acid). The exact ratio of solvents and additives must be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (or optimized temperature).
-
Detection: UV at a suitable wavelength or MS/MS with optimized MRM transitions for this compound.
-
Injection Volume: 10 µL.
-
Run Time: Aim for a run time that allows for baseline separation of enantiomers and elution of any late-eluting matrix components (e.g., < 10 minutes).
Sample Preparation: Protein Precipitation (PPT)
PPT is a fast but less clean method suitable for initial screening.[8]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in an enantioselective assay.
Caption: A flowchart for diagnosing and resolving common method validation issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots. | Sigma-Aldrich [sigmaaldrich.com]
- 12. ojp.gov [ojp.gov]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public.pensoft.net [public.pensoft.net]
Validation & Comparative
A Comparative Guide to HPLC and CE Methods for the Analysis of (S)-Norzopiclone
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is critical for accurate quantification and characterization of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the analysis of (S)-Norzopiclone, a key metabolite of the hypnotic agent eszopiclone ((S)-zopiclone). While a direct cross-validation study was not identified in the public domain, this document synthesizes data from established methods for zopiclone and its metabolites to offer a comprehensive overview.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key quantitative performance characteristics of representative HPLC and CE methods, extrapolated from studies on zopiclone and its related compounds. This allows for a straightforward comparison of their capabilities.
| Validation Parameter | HPLC Method | CE Method |
| Linearity Range | 5 - 125 µg/mL[1] | 10 - 300 µg/mL[2] |
| Limit of Detection (LOD) | 7 ng/mL (for (S)-zopiclone)[1] | 1.36 µg/mL[2] |
| Limit of Quantification (LOQ) | 21 ng/mL (for (S)-zopiclone)[1] | 4.66 µg/mL[2] |
| Accuracy (% Recovery) | 100.4 - 101.3%[3] | Data not explicitly available in µg/mL, but precision data suggests high accuracy. |
| Precision (% RSD) | <2%[4] | Intra-day and inter-day precision <2%[5] |
| Analysis Time | < 7 minutes[1] | Approximately 4.41 minutes[2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative methodologies for both HPLC and CE analysis of zopiclone and its derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the enantioselective separation of zopiclone.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Lux i-Amylose 1 (immobilized amylose-based chiral stationary phase)[1].
-
Mobile Phase : A mixture of acetonitrile and methanol with small additions of triethylamine and acetic acid[1]. A typical mobile phase for related compounds consists of a buffer (e.g., 0.05M monobasic sodium phosphate with 0.8% sodium lauryl sulfate, pH 3.5) and acetonitrile in a 60:40 (v/v) ratio[6].
-
Temperature : 40°C[6].
Capillary Electrophoresis (CE) Protocol
This method is suitable for the determination of eszopiclone.
-
Instrumentation : A capillary electrophoresis system with a diode array detector (DAD).
-
Capillary : Fused-silica capillary, 75 µm internal diameter, 82 cm total length (70 cm effective length)[2].
-
Background Electrolyte : 10 mM phosphate buffer at pH 7.5[2]. For enantioselective separation of zopiclone and its impurities, an 80 mM sodium phosphate buffer at pH 2.5 with 5 mM carboxymethyl-β-cyclodextrin can be used[5].
-
Applied Voltage : 30 kV[2].
-
Injection : Hydrodynamic injection at 50 mbar for 10 seconds[2].
-
Detection : UV detection at 300 nm[2].
-
Temperature : 25°C[2].
Mandatory Visualization: Workflow Comparison
The following diagram illustrates a generalized workflow for the analysis of this compound using both HPLC and CE, from sample preparation to data analysis.
References
- 1. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoretic enantioselective determination of zopiclone and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Potency of (S)-Norzopiclone and (R)-Norzopiclone at GABA-A Receptors: A Guide for Researchers
For immediate release
This guide provides a comparative analysis of the pharmacological potency of the enantiomers of Norzopiclone, the primary active metabolite of Zopiclone. The document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data on the interaction of (S)-Norzopiclone and (R)-Norzopiclone with γ-aminobutyric acid type A (GABA-A) receptors.
Introduction
Zopiclone, a non-benzodiazepine hypnotic, is a racemic mixture of (S)- and (R)-enantiomers. Its therapeutic effects are primarily mediated through positive allosteric modulation of GABA-A receptors. The main metabolite, N-desmethylzopiclone (Norzopiclone), also exists as (S) and (R) enantiomers and is pharmacologically active. Understanding the stereoselective contribution of each Norzopiclone enantiomer to the overall pharmacological profile is crucial for the development of more selective and efficacious therapeutic agents. While direct comparative data for both enantiomers of Norzopiclone is limited, existing research on the parent compound and functional studies on this compound provide significant insights into their differential potency.
Data Presentation: Potency at GABA-A Receptors
| Compound | Receptor Subtype | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | α1β2γ2 | Functional (Electrophysiology) | Potentiates GABA-evoked currents | [1] |
| α2β2γ2 | Functional (Electrophysiology) | Potentiates GABA-evoked currents | [1] | |
| α3β2γ2 | Functional (Electrophysiology) | Potentiates GABA-evoked currents | [1] | |
| α1β2γ1 | Functional (Electrophysiology) | No enhancement | [1] | |
| α1β2 | Functional (Electrophysiology) | No enhancement | [1] | |
| (R)-Norzopiclone | Various | - | Data not available | - |
| (S)-Zopiclone | Benzodiazepine Site (mixed subtypes) | Radioligand Binding (IC50) | 21 nM | |
| (R)-Zopiclone | Benzodiazepine Site (mixed subtypes) | Radioligand Binding (IC50) | 1,130 nM |
Key Findings:
-
Stereoselectivity: Studies on the parent compound, zopiclone, demonstrate significant stereoselectivity, with the (S)-enantiomer possessing over 50-fold higher affinity for the benzodiazepine binding site on the GABA-A receptor compared to the (R)-enantiomer. This strongly suggests that this compound is the more potent enantiomer.
-
This compound Activity: Functional assays confirm that this compound acts as a positive allosteric modulator of GABA-A receptors, potentiating GABA-evoked currents. This activity is dependent on the presence of the γ2 subunit.[1]
-
Subtype Selectivity: this compound does not exhibit significant selectivity between GABA-A receptor subtypes containing α1, α2, or α3 subunits.[1]
-
Behavioral Effects: In vivo studies indicate that this compound is associated with anxiolytic effects without pronounced sedation, distinguishing its profile from the parent compound.[2] In contrast, behavioral studies in rhesus monkeys failed to show benzodiazepine-like discriminative stimulus effects for this compound.[3]
Experimental Protocols
Radioligand Binding Assay (Inferred for Norzopiclone based on Zopiclone studies)
Objective: To determine the binding affinity (Ki) of this compound and (R)-Norzopiclone to GABA-A receptors.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., rats or mice) are homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction containing GABA-A receptors. The membranes are washed multiple times to remove endogenous GABA and other interfering substances.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the benzodiazepine binding site (e.g., [³H]-flunitrazepam) at a constant concentration.
-
Competition Assay: Increasing concentrations of the unlabeled competitor compounds (this compound or (R)-Norzopiclone) are added to the incubation mixture.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To assess the functional modulation of GABA-A receptor subtypes by this compound and (R)-Norzopiclone.
Methodology:
-
Receptor Expression: cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
GABA Application: A baseline response is established by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit an inward chloride current.
-
Co-application of Test Compound: The test compound (this compound or (R)-Norzopiclone) at various concentrations is co-applied with the same concentration of GABA.
-
Data Acquisition: The potentiation of the GABA-induced current by the test compound is measured.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) is calculated to determine the potency of the modulator.
Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by Norzopiclone.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing the potency of Norzopiclone enantiomers.
References
A Pharmacodynamic Comparison of (S)-Norzopiclone and Eszopiclone: A Guide for Researchers
For Immediate Release
This guide provides a detailed pharmacodynamic comparison of (S)-Norzopiclone, the primary active metabolite of eszopiclone, and its parent drug, eszopiclone. Both compounds are non-benzodiazepine hypnotics that exert their therapeutic effects through positive allosteric modulation of the GABA-A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding profiles, functional potencies, and in vivo effects, supported by available experimental data.
Executive Summary
Eszopiclone is the (S)-enantiomer of zopiclone and is a widely prescribed treatment for insomnia. It undergoes extensive metabolism in the body, with this compound (also known as (S)-desmethylzopiclone) being one of its major active metabolites. While both compounds share a primary mechanism of action, available data suggests differences in their potency and receptor interactions. This guide synthesizes the current understanding of their pharmacodynamics to aid in further research and development.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Both eszopiclone and this compound enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By binding to a site distinct from the GABA binding site, they induce a conformational change in the receptor that increases its affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedative and hypnotic effects.[1]
dot
Figure 1: Signaling pathway of Eszopiclone and this compound at the GABA-A receptor.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data for the binding affinity and functional potency of eszopiclone and this compound. It is important to note that direct comparative studies for all parameters are limited.
Table 1: In Vitro GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Data Source |
| Eszopiclone | Data not available | Data not available | Data not available | Data not available | |
| This compound | Not selective between α1, α2, and α3 | Not selective between α1, α2, and α3 | Not selective between α1, α2, and α3 | Data not available | [2] |
Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (Emax, % of GABA response)
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of GABA response) | Data Source |
| Eszopiclone | α1β2γ2 | 150 | 300% | [4] |
| α1β2γ3 | 150 | 200% | [4] | |
| This compound | α1β2γ2 | Data not available | Data not available | |
| α1β2γ3 | Data not available | Data not available |
Note: Functional studies have demonstrated that micromolar concentrations of this compound potentiate GABA-A receptor currents.[2] However, direct EC50 and Emax values for comparison with eszopiclone are not available in the public literature. Some sources indicate that this compound has "substantially lower potency" than eszopiclone.
Table 3: In Vivo Hypnotic Potency
| Compound | Animal Model | Endpoint | Potency (e.g., ED50) | Data Source |
| Eszopiclone | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol outlines a general procedure for determining the binding affinity of a compound for the GABA-A receptor.
dot
Figure 2: General workflow for a GABA-A receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Rodent brain tissue (e.g., cortex or cerebellum) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in an appropriate buffer and protein concentration is determined.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand for the benzodiazepine binding site on the GABA-A receptor (e.g., [3H]flunitrazepam).
-
Increasing concentrations of the unlabeled test compounds (this compound or eszopiclone) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Hypnotic Efficacy in Rodents
This protocol describes a general method for evaluating the sleep-inducing properties of a compound in a rodent model.
Methodology:
-
Animal Acclimation:
-
Rodents (e.g., mice or rats) are housed individually and acclimated to the testing environment (e.g., sleep recording chambers) for several days.
-
Animals are often surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to accurately monitor sleep-wake states.
-
-
Drug Administration:
-
Animals are administered either vehicle, eszopiclone, or this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
A range of doses is typically tested to determine a dose-response relationship.
-
-
Sleep Recording and Analysis:
-
EEG and EMG signals are continuously recorded for a defined period following drug administration.
-
The recordings are scored for different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).
-
Key sleep parameters are quantified, including:
-
Sleep latency: Time from drug administration to the first consolidated episode of NREM sleep.
-
Total sleep time: Duration of NREM and REM sleep.
-
Sleep architecture: The structure and pattern of sleep stages.
-
-
-
Data Analysis:
-
The dose of the compound that produces a hypnotic effect in 50% of the animals (ED50) can be calculated.
-
Statistical analysis is used to compare the effects of the test compounds on sleep parameters to the vehicle control group.
-
Discussion and Future Directions
The available evidence indicates that both eszopiclone and its active metabolite, this compound, are positive allosteric modulators of the GABA-A receptor. While eszopiclone is a well-characterized hypnotic agent, the pharmacodynamic profile of this compound is less defined in the public literature. Qualitative reports suggest that this compound is less potent than its parent compound.
To provide a more complete and direct comparison, further research is warranted. Specifically, head-to-head studies employing standardized in vitro and in vivo assays are needed to:
-
Determine the binding affinities (Ki) of both compounds for a comprehensive panel of GABA-A receptor subtypes.
-
Quantify the functional potency (EC50) and efficacy (Emax) of both compounds at these subtypes using electrophysiological techniques.
-
Establish the in vivo hypnotic potency (ED50) of both compounds in a validated animal model of sleep.
Such data would be invaluable for understanding the contribution of this compound to the overall clinical effects of eszopiclone and for the development of new hypnotic agents with improved pharmacodynamic profiles.
References
- 1. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of (S)-Norzopiclone versus Zopiclone-N-oxide: A Comparative Guide
A detailed comparison of the in vitro pharmacological profiles of (S)-Norzopiclone and zopiclone-N-oxide, two primary metabolites of the hypnotic agent zopiclone, reveals significant differences in their activity at the GABA-A receptor, the primary target for zopiclone's sedative effects. While this compound demonstrates notable benzodiazepine-like activity, zopiclone-N-oxide is largely considered inactive. This guide provides a comprehensive overview of the available experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
Introduction
Zopiclone, a cyclopyrrolone derivative, is a widely prescribed hypnotic agent for the treatment of insomnia. It exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. Upon administration, zopiclone is extensively metabolized in the liver, primarily through N-demethylation and N-oxidation, leading to the formation of this compound (also known as (S)-N-Desmethyl zopiclone or SEP-174559) and zopiclone-N-oxide, respectively[1][2]. Understanding the in vitro activity of these metabolites is crucial for a complete comprehension of the pharmacological and toxicological profile of zopiclone.
Comparative In Vitro Activity
The in vitro activity of this compound and zopiclone-N-oxide at the GABA-A receptor has been investigated using various experimental techniques, including radioligand binding assays and electrophysiological recordings. The available data consistently indicate that this compound is an active metabolite, while zopiclone-N-oxide exhibits minimal to no activity.
Data Summary of In Vitro Activity at GABA-A Receptors
| Compound | Assay Type | Receptor Subtype | Key Findings | Reference |
| This compound | Electrophysiology (Patch-Clamp) | α1β2γ2, α2β2γ2, α3β2γ2 | Potentiates GABA-evoked currents; activity is dependent on the γ2 subunit; not selective between α1, α2, and α3 subunits. | [3] |
| Electrophysiology (Patch-Clamp) | γ1-containing receptors | No enhancement of GABA-A receptor currents. | [3] | |
| Zopiclone-N-oxide | General Metabolism Studies | Not Specified | Described as an inactive or weakly active metabolite. | [1][4] |
| In Vitro Metabolism | Not Specified | One of the two main metabolites of zopiclone. | [5] |
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments used to characterize the in vitro activity of zopiclone metabolites at the GABA-A receptor.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of zopiclone and its metabolites, these assays typically measure the displacement of a radiolabeled ligand, such as [³H]flunitrazepam, from the benzodiazepine binding site on the GABA-A receptor.
Protocol: Competitive [³H]Flunitrazepam Binding Assay
-
Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4) to prepare a crude membrane suspension containing GABA-A receptors[4].
-
Incubation: A defined amount of the membrane preparation (e.g., 2 mg of protein) is incubated with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound or zopiclone-N-oxide)[4]. The incubation is typically carried out for 60 minutes at 25°C[4].
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine, such as 10 µM diazepam, to determine the level of non-specific binding[4].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound [³H]Flunitrazepam, is measured using liquid scintillation counting[4].
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp recording is a powerful technique to measure the functional effects of a compound on ion channels, such as the GABA-A receptor. This method allows for the direct measurement of ion currents flowing through the channel in response to the application of GABA and the modulatory effects of test compounds.
Protocol: Whole-Cell Patch-Clamp Recording on Recombinant GABA-A Receptors
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, and γ2L)[6].
-
Electrophysiological Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current across the cell membrane[6][7].
-
Drug Application: Solutions containing GABA, with or without the test compound (this compound or zopiclone-N-oxide), are rapidly applied to the cell using a perfusion system[6].
-
Data Acquisition: The currents evoked by the application of GABA in the absence and presence of the test compound are recorded. The potentiation of the GABA-evoked current by the test compound is measured as the increase in the peak current amplitude[6].
-
Data Analysis: Dose-response curves are generated by plotting the percentage potentiation of the GABA response against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal potentiation) can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of GABA-A receptor modulation and the workflows of the key experimental protocols.
Caption: GABA-A receptor signaling pathway modulated by this compound.
References
- 1. This compound ((S)-N-Desmethyl zopiclone) | GABAA Receptor Agonist | MedChemExpress [medchemexpress.eu]
- 2. 2.4. [3H]Flunitrazepam Binding [bio-protocol.org]
- 3. In vivo [3H]flunitrazepam binding: imaging of receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Assessing the Contribution of (S)-Norzopiclone to Zopiclone's Overall Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zopiclone and its metabolite, (S)-Norzopiclone, also known as (S)-desmethylzopiclone or SEP-174559. The objective is to assess the contribution of this major metabolite to the overall pharmacological and therapeutic effects of the parent drug, zopiclone. This analysis is based on available preclinical and clinical data, with a focus on receptor binding, functional activity, pharmacokinetics, and in vivo effects.
Executive Summary
Zopiclone, a nonbenzodiazepine hypnotic, exerts its therapeutic effects by modulating GABA-A receptors. It undergoes extensive metabolism in the body, with one of its primary metabolites being this compound. While often cited as being "inactive" or "weakly active" in some literature, other evidence suggests that this compound possesses a distinct pharmacological profile, contributing significantly to the anxiolytic, rather than the sedative-hypnotic, effects of zopiclone. This guide will delve into the experimental data that elucidates the nuanced role of this compound.
Data Presentation
Table 1: Comparative Pharmacological Profile at GABA-A Receptors
| Parameter | Zopiclone (racemic) | This compound ((S)-desmethylzopiclone) |
| Binding Affinity (Ki) | ~28 nM (displacement of [3H]-flunitrazepam)[1] | Data not available in reviewed literature |
| Functional Activity | Positive allosteric modulator; potentiates GABA-induced chloride currents[2] | Positive allosteric modulator; potentiates GABA-induced chloride currents[2] |
| GABA-A Receptor Subtype Selectivity | Not selective between α1-, α2-, or α3-containing receptors[2] | Not selective between α1-, α2-, or α3-containing receptors[2] |
| Dependence on γ2 Subunit | Yes | Yes[2] |
Table 2: Comparative In Vivo Behavioral Effects in Rodent Models
| Behavioral Test | Zopiclone (racemic) | This compound ((S)-desmethylzopiclone) |
| Locomotor Activity | Reduced at 10 mg/kg[3] | No effect at doses < 200 mg/kg[3] |
| Rotarod Performance (Motor Coordination) | Disrupted at 10 mg/kg[3] | No effect at doses < 200 mg/kg[3] |
| Elevated Plus Maze (Anxiety) | Anxiolytic effect | Anxiolytic effect at a lower dose than zopiclone[3] |
| Vogel Conflict Test (Anxiety) | Anxiolytic effect | Dose-related anxiolytic effect[3] |
| Electroconvulsive Shock-induced Seizures | Anticonvulsant effect | Dose-related reduction of seizure duration[3] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Zopiclone | This compound ((S)-desmethylzopiclone) |
| Bioavailability | ~80% | Data on oral bioavailability not available |
| Elimination Half-life (t½) | ~5 hours (range 3.5-6.5 hours)[4] | Data not available in reviewed literature |
| Metabolism | Primarily by CYP3A4 and CYP2E1 to N-desmethyl and N-oxide metabolites[5] | Further metabolism pathways not extensively detailed |
| Formation | Formed via N-demethylation of zopiclone[5] | - |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of zopiclone and this compound to GABA-A receptors.
Methodology (based on displacement of [3H]-flunitrazepam):
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-flunitrazepam).
-
Competition: Increasing concentrations of the test compounds (zopiclone or this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Electrophysiology)
Objective: To assess the functional activity of zopiclone and this compound as modulators of GABA-A receptor function.
Methodology (based on two-electrode voltage-clamp recording in Xenopus oocytes):
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). The oocytes are then incubated to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: A baseline response is established by applying a low concentration of GABA. Subsequently, the test compound (zopiclone or this compound) is co-applied with GABA, and the potentiation of the GABA-induced chloride current is measured.
-
Data Analysis: The potentiation of the GABA current by different concentrations of the test compound is measured to determine its efficacy and potency (EC50).
In Vivo Behavioral Assays
Objective: To evaluate the sedative, motor-impairing, and anxiolytic effects of zopiclone and this compound.
Methodologies:
-
Locomotor Activity: Rodents are placed in an open-field arena equipped with infrared beams to automatically record their horizontal and vertical movements over a specified period after drug administration. A reduction in activity is indicative of sedation.
-
Rotarod Test: The ability of a rodent to maintain its balance on a rotating rod is assessed. The latency to fall from the rod is measured. A decrease in the latency to fall indicates motor impairment.
-
Elevated Plus Maze: This apparatus consists of two open arms and two enclosed arms. The time spent in the open arms is measured. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Vogel Conflict Test: Thirsty rats are trained to drink from a spout that delivers a mild electric shock after a certain number of licks. The number of shocks received is measured. An increase in the number of shocks accepted is indicative of an anxiolytic effect.
Mandatory Visualization
Discussion and Conclusion
The available evidence indicates that this compound is not an inactive metabolite but rather a pharmacologically active compound with a distinct profile compared to its parent drug, zopiclone. While both zopiclone and this compound act as positive allosteric modulators of GABA-A receptors containing the γ2 subunit, their in vivo effects diverge significantly.
Zopiclone, at therapeutic doses, produces clear sedative-hypnotic and motor-impairing effects. In contrast, this compound demonstrates anxiolytic properties in rodent models at doses that do not induce sedation or impair motor coordination[3]. This suggests that while the hypnotic effects of zopiclone are primarily attributable to the parent molecule, the anxiolytic effects experienced by some patients may be, at least in part, mediated by the formation of this compound.
The lack of comprehensive, direct comparative data on the receptor binding affinities and pharmacokinetic profiles of zopiclone and this compound is a notable gap in the literature. Further research is warranted to quantify the binding affinities of this compound at various GABA-A receptor subtypes and to fully characterize its pharmacokinetic profile in humans. Such data would provide a more complete understanding of its contribution to the overall clinical effects of zopiclone and could inform the development of novel anxiolytic agents with a potentially improved side-effect profile.
References
- 1. ClinPGx [clinpgx.org]
- 2. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedative and anxiolytic effects of zopiclone's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New drugs for insomnia: comparative tolerability of zopiclone, zolpidem and zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of (S)-Norzopiclone as a biomarker for zopiclone metabolism
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive comparison of (S)-Norzopiclone as a biomarker for zopiclone metabolism, supported by experimental data and detailed methodologies. Zopiclone, a nonbenzodiazepine hypnotic, is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer (eszopiclone) being the pharmacologically active component. Understanding the metabolism of zopiclone is crucial for clinical monitoring, forensic toxicology, and drug development. This compound, also known as (S)-N-desmethylzopiclone, is a major metabolite of zopiclone and serves as a key biomarker for assessing zopiclone exposure and metabolic activity.
Executive Summary
This compound has been validated as a reliable biomarker for zopiclone metabolism. Its formation is a primary metabolic pathway, and its stereoselective production leads to higher concentrations of the (S)-enantiomer in biological matrices. This makes it a sensitive and specific marker for tracking the metabolism of the active (S)-zopiclone enantiomer. Validated analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allow for the precise and accurate quantification of this compound in plasma and urine. While zopiclone-N-oxide is another major metabolite, the stereoselectivity of this compound formation offers a more direct insight into the metabolism of the pharmacologically active moiety of zopiclone.
Zopiclone Metabolic Pathway
Zopiclone undergoes extensive metabolism in the liver, primarily through three pathways: N-demethylation, N-oxidation, and decarboxylation[1]. The N-demethylation pathway leads to the formation of N-desmethylzopiclone (Norzopiclone), while the N-oxidation pathway produces zopiclone-N-oxide. Both of these metabolites are pharmacologically active, although less so than the parent drug[2][3]. The metabolism of zopiclone is stereoselective, with the (+)-(S)-enantiomer of both the parent drug and its metabolites being present in higher concentrations in plasma and urine[4][5].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Human Metabolome Database: Showing metabocard for Zopiclone N-oxide (HMDB0060913) [hmdb.ca]
- 3. Zopiclone - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of zopiclone and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolism of zopiclone in different preclinical species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of the hypnotic agent zopiclone across various preclinical species. Understanding species-specific metabolic profiles is crucial for the extrapolation of pharmacokinetic and pharmacodynamic data to humans in the drug development process. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Quantitative Comparison of Zopiclone Metabolism
The metabolism of zopiclone varies significantly across different preclinical species. The primary routes of metabolism involve N-demethylation, N-oxidation, and oxidative decarboxylation. The quantitative distribution of metabolites highlights these inter-species differences.
Table 1: Excretion of Zopiclone and its Metabolites (% of Administered Dose)
| Species | Route of Elimination | Unchanged Zopiclone | N-desmethyl-zopiclone | Zopiclone-N-oxide | Products of Decarboxylation | Other Metabolites | Total Recovery (% of Dose) |
| Rat | Urine | ~1.8%[1] | Data not available | Data not available | Major pathway | - | ~92.1-97.4% (Urine, Feces, Lungs)[1] |
| Feces | ~0.45%[1] | Data not available | Data not available | - | |||
| Lungs (as 14CO2) | - | - | - | ~43.8%[1] | - | ||
| Dog | Urine | ~6.6%[1] | Data not available | Data not available | Major pathway | - | ~89.5-71.1% (Urine, Feces, Lungs)[1] |
| Feces | ~0.3%[1] | Data not available | Data not available | - | |||
| Lungs (as 14CO2) | - | - | - | ~53.0%[1] | - | ||
| Mouse | - | Data not available | Data not available | Data not available | Data not available | - | Data not available |
| Monkey | - | Data not available | Data not available | Data not available | Data not available | - | Data not available |
Key Findings:
-
Rats and Dogs: In both rats and dogs, oxidative decarboxylation is the most significant metabolic pathway, accounting for over 50% of the administered dose, which is largely eliminated as carbon dioxide via the lungs[1][2]. The amount of unchanged zopiclone excreted is minimal[1].
-
Humans (for comparison): In humans, N-demethylation and N-oxidation are the major metabolic routes, with these two metabolites accounting for over 30% of the dose found in urine. Decarboxylation also occurs, contributing to approximately 50% of the dose elimination[3].
Experimental Protocols
The following section details typical methodologies employed in the study of zopiclone metabolism in preclinical species.
Animal Studies
-
Species and Dosing: Studies are typically conducted in male and female rats (e.g., Sprague-Dawley), beagle dogs, mice (e.g., C57BL/6), and monkeys (e.g., Rhesus or Cynomolgus). Zopiclone, often radiolabeled (e.g., with ¹⁴C), is administered orally (via gavage) or intravenously. Doses can range from therapeutic levels to higher doses for toxicity studies.
-
Sample Collection: For excretion balance studies, animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air (for ¹⁴CO₂ trapping). Blood samples are typically collected at various time points post-administration via cannulation or terminal cardiac puncture to determine the pharmacokinetic profile of the parent drug and its metabolites.
Sample Analysis
A common analytical technique for the quantification of zopiclone and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile is a common first step. This is often followed by liquid-liquid extraction (LLE) using a solvent such as a mixture of dichloromethane and diethyl ether, or solid-phase extraction (SPE) using a suitable cartridge to isolate the analytes from the biological matrix.
-
Urine: Urine samples are often diluted and can be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites before extraction.
-
Feces: Fecal samples are typically homogenized in a solvent, followed by extraction and cleanup procedures similar to those for plasma.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions for zopiclone and its metabolites are monitored for high selectivity and sensitivity.
-
Visualizations
Experimental Workflow for Zopiclone Metabolism Studies
Caption: Experimental workflow for preclinical zopiclone metabolism studies.
Comparative Metabolic Pathways of Zopiclone
References
Safety Operating Guide
Navigating the Disposal of (S)-Norzopiclone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of (S)-Norzopiclone, a psychoactive substance, ensuring the protection of personnel and the environment.
This compound, as a psychoactive compound, requires stringent disposal protocols in line with regulations for controlled substances and pharmaceutical waste. Improper disposal can lead to environmental contamination and legal repercussions. Adherence to guidelines set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is mandatory.[1][2]
Key Disposal Considerations and Classifications
All personnel handling this compound waste must be trained on the facility's specific procedures and the associated hazards.[3] The first step in proper disposal is the accurate classification of the waste.
| Waste Stream | Description | Disposal Container |
| Hazardous Pharmaceutical Waste | Pure this compound, expired stock solutions, grossly contaminated materials. | Black, clearly labeled "Hazardous Waste Pharmaceuticals" container.[3] |
| Non-Hazardous Pharmaceutical Waste | Trace-contaminated items such as gloves, bench paper, and empty vials (triple-rinsed). | Blue or white, clearly labeled "Non-Hazardous Pharmaceutical Waste" container.[3] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant, clearly labeled "Sharps Waste" container. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Segregation of Waste:
-
At the point of generation, immediately segregate waste into the appropriate containers as detailed in the table above.[4]
-
Never mix hazardous and non-hazardous waste streams.
-
Do not dispose of this compound down the drain or in the regular trash.[2][3] This is strictly prohibited for hazardous pharmaceutical waste.[3][5]
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[4][6]
-
Labels should be securely attached and legible.[4]
4. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure containers are kept closed except when adding waste.[4]
-
Secondary containment, such as a plastic tray, should be used for liquid waste containers to prevent spills.[7]
5. Request for Waste Pickup:
-
Once a waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[8]
-
Complete any required waste pickup forms, providing accurate information about the waste.[6]
-
For expired or unwanted pure this compound, disposal may need to be handled through a reverse distributor, a process that can be coordinated with your EHS department.[9]
6. Documentation:
-
Maintain meticulous records of the generation and disposal of all this compound waste, in accordance with your institution's policies and regulatory requirements.
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the procedure for preparing different forms of this compound waste for final disposal by a licensed contractor.
Objective: To safely prepare and package this compound waste for disposal in compliance with institutional and regulatory guidelines.
Materials:
-
This compound waste (solid, liquid, contaminated labware)
-
Appropriate, labeled waste containers (black, blue/white, sharps)
-
Personal Protective Equipment (PPE)
-
Absorbent materials (e.g., vermiculite, spill pads)
-
pH paper (if applicable)
-
Waste disposal request forms
Procedure:
-
Solid Waste (Pure Compound, Contaminated Materials):
-
Carefully place solid this compound waste into a designated, labeled hazardous pharmaceutical waste container.
-
For grossly contaminated items (e.g., weigh boats, contaminated gloves), place them in the same hazardous waste container.
-
Seal the container securely once it is three-quarters full.
-
-
Liquid Waste (Stock Solutions, Solvents):
-
Pour liquid waste containing this compound into a designated, labeled hazardous liquid waste container.
-
If the waste is in a solvent, ensure the container is compatible with that solvent.
-
Do not mix incompatible waste streams. For example, acidic and basic solutions should be collected in separate containers.[4]
-
Keep the container closed with a secure cap when not in use.
-
-
Empty Vials and Packaging:
-
Triple-rinse empty vials that contained this compound with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the vials can be disposed of as non-hazardous glass waste, or as directed by your EHS department.[8]
-
Deface or remove all labels from the original packaging to protect confidential information before disposal.[10][11]
-
-
Spill Cleanup:
-
In the event of a spill, cordon off the area and alert others.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Collect all contaminated materials (absorbent, gloves, etc.) and place them in the hazardous pharmaceutical waste container.
-
Report the spill to your laboratory supervisor and EHS department.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health & Safety guidelines for the most accurate and up-to-date information.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. fda.gov [fda.gov]
- 11. oncolink.org [oncolink.org]
(S)-Norzopiclone: A Comprehensive Guide to Safe Laboratory Handling and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent pharmaceutical compounds like (S)-Norzopiclone. This guide provides essential, step-by-step safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such materials.
Hazard Profile and Exposure Limits
This compound is a potent pharmaceutical intermediate and metabolite. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the parent compound, Zopiclone, is categorized in Occupational Exposure Band (OEB) 4.[1] This classification corresponds to an airborne concentration range of 1 to 10 micrograms per cubic meter (µg/m³) over an 8-hour time-weighted average.[1] Due to its potency, strict adherence to handling protocols is necessary to minimize health risks.
Quantitative Data Summary
| Parameter | Classification / Value |
| Occupational Exposure Band (OEB) | 4 (for Zopiclone)[1] |
| Airborne Concentration Range | 1 - 10 µg/m³ (for Zopiclone)[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful[2][3][4] |
| Skin and Eye Irritation | Causes irritation[2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][3][4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[2][4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against exposure. The following PPE is mandatory for all personnel handling this compound:
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is required for all operations involving the handling of this compound powder to prevent inhalation.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against accidental splashes and airborne particles.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves should be changed frequently and immediately if contaminated.
-
Body Protection: A disposable, low-permeability full-body suit, such as a Tyvek suit, is necessary to prevent skin contact.[5]
-
Foot Protection: Dedicated, chemical-resistant shoe covers must be worn over standard laboratory footwear.
Operational Plan: Step-by-Step Guidance
All procedures involving this compound must be conducted in a designated and restricted-access area equipped with appropriate engineering controls.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wipe the exterior of the container with a suitable decontaminating solution before transferring it to the designated storage area.
-
Store this compound in a clearly labeled, sealed, and locked container within a ventilated and controlled-access cabinet.
Weighing and Transfer
-
All weighing and transfer of this compound powder must be performed within a certified containment system, such as a glovebox or a ventilated balance enclosure, to minimize the risk of airborne exposure.
-
Use dedicated, disposable utensils (e.g., spatulas, weighing boats) for each operation.
-
Handle the powder with care to avoid generating dust.
-
After use, securely seal the primary container and decontaminate all surfaces and equipment.
Solution Preparation
-
Prepare solutions in a chemical fume hood with sufficient ventilation.
-
Slowly add the solvent to the pre-weighed this compound powder to prevent splashing.
-
Keep the solution container covered as much as possible during the dissolution process.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be managed in accordance with federal, state, and local regulations.
Waste Segregation
-
Solid Waste: All contaminated solid materials, including PPE, disposable utensils, and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Black containers are typically used for hazardous pharmaceutical waste.[6]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and appropriately labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a puncture-resistant sharps container designated for hazardous waste.
Final Disposal
-
Engage a licensed hazardous waste disposal contractor for the final disposal of all this compound waste.
-
Incineration at a permitted facility is the recommended disposal method for potent pharmaceutical compounds.[6][7]
-
Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.
Visualized Workflows and Relationships
Caption: A streamlined workflow for the safe handling of this compound.
Caption: The hierarchical relationship of safety controls for handling this compound.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. biosynth.com [biosynth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
